1-Tritylpiperidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-tritylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c26-23-16-18-25(19-17-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWLMWSWSQUXDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372725 | |
| Record name | 1-tritylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112257-60-0 | |
| Record name | 1-tritylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112257-60-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Tritylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tritylpiperidin-4-one is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a piperidin-4-one core with a bulky trityl (triphenylmethyl) protecting group on the nitrogen atom, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral data of this compound, intended to support researchers and professionals in drug discovery and development. Notably, it is recognized as an intermediate in the synthesis of the active metabolite of Prasugrel, a potent antiplatelet agent.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 112257-60-0 | [1] |
| Molecular Formula | C₂₄H₂₃NO | [1] |
| Molecular Weight | 341.45 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 183-185 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | |
| pKa (Predicted) | 5.17 ± 0.20 |
Synthesis
The synthesis of this compound typically involves the protection of the nitrogen atom of a piperidin-4-one precursor with a trityl group. A general synthetic approach is outlined below.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of piperidin-4-one derivatives is commonly based on the Mannich condensation reaction.[2] For the specific synthesis of this compound, a typical procedure involves the reaction of 4-piperidone hydrochloride with trityl chloride in the presence of a base.
Materials:
-
4-Piperidone hydrochloride
-
Trityl chloride (Triphenylmethyl chloride)
-
Triethylamine (or another suitable organic base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of 4-piperidone hydrochloride in dichloromethane, add triethylamine at 0 °C.
-
Stir the mixture for a short period, then add trityl chloride portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) to afford this compound as a crystalline solid.
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.45-7.20 (m, 15H, Ar-H), 3.25 (t, J = 5.6 Hz, 4H, -CH₂-N-CH₂-), 2.50 (t, J = 5.6 Hz, 4H, -CH₂-CO-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 208.5 (C=O), 144.5 (Ar-C), 129.0 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 78.0 (C(Ph)₃), 52.0 (-CH₂-N-CH₂-), 41.0 (-CH₂-CO-CH₂-) |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2950 (Aliphatic C-H), 1715 (C=O stretch), 1600, 1490, 1450 (Ar C=C) |
| Mass Spectrometry (ESI-MS) m/z | 342.18 [M+H]⁺ |
Reactivity and Applications
The chemical reactivity of this compound is centered around the ketone functional group and the trityl-protected nitrogen. The ketone at the 4-position can undergo various nucleophilic addition reactions, making it a valuable precursor for the synthesis of more complex piperidine derivatives. The trityl group, while sterically hindering, can be removed under acidic conditions to deprotect the nitrogen, allowing for further functionalization at this position.
Its primary application lies in its role as a key intermediate in the synthesis of pharmacologically active molecules. The piperidin-4-one scaffold is a common feature in many bioactive compounds, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[3][4]
Biological Relevance
While this compound itself is not known to have direct biological activity, its significance lies in its use as a precursor to biologically active molecules. As an intermediate in the synthesis of a metabolite of Prasugrel, it is indirectly involved in a pathway targeting platelet activation.[1]
Relationship to Prasugrel Metabolism
Caption: Role of this compound as a synthetic intermediate for a Prasugrel metabolite.
Safety and Handling
As with any chemical reagent, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined chemical properties and reactivity make it a key component in the synthesis of complex pharmaceutical compounds. This guide provides essential technical information to aid researchers and drug development professionals in utilizing this compound effectively and safely in their work. Further research into the synthesis of novel derivatives from this scaffold may lead to the discovery of new therapeutic agents.
References
- 1. 1-TriphenylMethylpiperidin-4-one | 112257-60-0 [chemicalbook.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Tritylpiperidin-4-one (CAS Number: 112257-60-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tritylpiperidin-4-one, with the CAS number 112257-60-0, is a key heterocyclic organic compound. It belongs to the piperidin-4-one family, which are six-membered rings containing a nitrogen atom and a ketone functional group. The prominent feature of this molecule is the bulky trityl (triphenylmethyl) group attached to the nitrogen atom. This substituent plays a crucial role in its synthetic applications, primarily by serving as a protecting group. This guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, and its significant role in pharmaceutical development, particularly as a crucial intermediate in the synthesis of the active metabolite of the antiplatelet drug, Prasugrel.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 112257-60-0 | [1][2] |
| Molecular Formula | C₂₄H₂₃NO | [1][2] |
| Molecular Weight | 341.45 g/mol | [1][2] |
| Appearance | Light yellow solid | [1] |
| Melting Point | >200 °C | [1] |
| Boiling Point (Predicted) | 470.5 ± 40.0 °C | [1] |
| Density (Predicted) | 1.140 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 5.17 ± 0.20 | [1] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [1] |
| Storage Conditions | 2-8°C, protect from light, keep in a dark, dry, and sealed place. | [1] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the N-substitution of a piperidin-4-one precursor with a tritylating agent. A well-documented method involves the reaction of 4-piperidone monohydrate hydrochloride with chlorotriphenylmethane (trityl chloride).
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Triethylamine
-
Chlorotriphenylmethane (Trityl chloride)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 4-piperidone monohydrate hydrochloride (10.6 g, 65.1 mmol) and triethylamine (20.0 g, 198 mmol) is prepared in 150 ml of dimethylformamide.
-
To this solution, chlorotriphenylmethane (18.1 g, 65.1 mmol) is added in portions at 60°C while stirring.
-
The reaction mixture is stirred for an additional 5 hours at the same temperature.
-
After cooling, the precipitated triethylamine hydrochloride is removed by filtration.
-
The filtrate is concentrated by evaporation under reduced pressure.
-
To the resulting residue, 150 ml of water is added, and the mixture is extracted with 300 ml of ethyl acetate.
-
The organic layer is washed with a saturated saline solution and subsequently dried over anhydrous magnesium sulfate.
-
The solvent is removed by evaporation under reduced pressure to yield this compound (23.0 g, 98.3% yield).
Purification: The crude product obtained from the synthesis is typically a solid. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to obtain a product of high purity. The progress of purification can be monitored by techniques like Thin Layer Chromatography (TLC).
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the trityl and piperidinone protons.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.20 - 7.50 | Multiplet | Aromatic protons of the trityl group |
| ~ 2.80 - 3.00 | Triplet | Protons on carbons adjacent to the nitrogen (H-2, H-6) |
| ~ 2.40 - 2.60 | Triplet | Protons on carbons adjacent to the carbonyl group (H-3, H-5) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons of the trityl group, and the aliphatic carbons of the piperidine ring.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 208 | Carbonyl carbon (C=O) |
| ~ 145 | Quaternary aromatic carbons of the trityl group |
| ~ 127 - 130 | Aromatic CH carbons of the trityl group |
| ~ 76 | Quaternary carbon of the trityl group attached to nitrogen |
| ~ 55 | Carbons adjacent to the nitrogen (C-2, C-6) |
| ~ 41 | Carbons adjacent to the carbonyl group (C-3, C-5) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by a strong absorption band for the carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1715 - 1730 | Strong | C=O stretching vibration of the ketone |
| ~ 2850 - 3000 | Medium | C-H stretching vibrations of the piperidine ring |
| ~ 3030 - 3080 | Weak to Medium | C-H stretching vibrations of the aromatic rings |
| ~ 1440, 1490, 1590 | Medium | C=C stretching vibrations of the aromatic rings |
Mass Spectrometry (Predicted)
In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 341. A prominent fragment would be the stable triphenylmethyl (trityl) cation at m/z 243, resulting from the cleavage of the C-N bond.
| m/z | Assignment |
| 341 | [M]⁺ (Molecular ion) |
| 243 | [C(C₆H₅)₃]⁺ (Trityl cation) |
Applications in Drug Development
The primary application of this compound in drug development is as a key intermediate in the synthesis of Prasugrel's active metabolite, R-138727. Prasugrel is a potent antiplatelet agent used to prevent blood clots.
The trityl group in this compound serves as a bulky protecting group for the nitrogen atom of the piperidine ring. This protection allows for selective chemical modifications at other positions of the molecule. Following the desired transformations, the trityl group can be readily removed under acidic conditions to liberate the secondary amine for subsequent reactions.
Safety and Handling
While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable synthetic building block, particularly in the pharmaceutical industry. Its straightforward synthesis and the utility of the trityl group as a protecting agent make it an important intermediate. The information provided in this guide offers a solid foundation for researchers and drug development professionals working with this compound. Further experimental validation of the predicted spectral data would be a valuable contribution to the scientific literature.
References
Synthesis of 1-Tritylpiperidin-4-one: A Technical Guide for Pharmaceutical Development
For Immediate Release
This technical guide provides an in-depth overview of the synthesis of 1-Tritylpiperidin-4-one, a key intermediate in the development of various pharmaceutical compounds. Aimed at researchers, scientists, and professionals in drug development, this document details the experimental protocol, quantitative data, and the strategic importance of this compound in medicinal chemistry.
Introduction
Piperidin-4-one and its derivatives are fundamental scaffolds in the synthesis of a wide range of biologically active molecules and approved pharmaceuticals. The piperidine ring system is a prevalent structural motif that imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability. The introduction of a trityl (triphenylmethyl) protecting group at the nitrogen atom of piperidin-4-one yields this compound. This protection strategy is crucial in multi-step syntheses, allowing for selective reactions at other positions of the piperidinone ring without interference from the secondary amine. The bulky trityl group can be readily removed under mild acidic conditions, making it an ideal protecting group in complex synthetic pathways.
Synthesis of this compound
The synthesis of this compound from piperidin-4-one is achieved through a nucleophilic substitution reaction, specifically an N-alkylation, using trityl chloride in the presence of a non-nucleophilic base. The reaction is typically carried out in a dry, aprotic solvent to prevent hydrolysis of the trityl chloride and to facilitate the reaction.
Reaction Scheme
The overall chemical transformation is as follows:
A Technical Guide to 1-Tritylpiperidin-4-one: Molecular Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 1-Tritylpiperidin-4-one, a key chemical intermediate. The document outlines its fundamental molecular properties, presents a general methodology for its synthesis and characterization, and illustrates a typical experimental workflow. This information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.
| Parameter | Value |
| Molecular Formula | C₂₄H₂₃NO |
| Molar Mass | 341.45 g/mol |
Synthetic Protocol: A General Approach
The synthesis of this compound can be achieved through the N-alkylation of 4-piperidone with trityl chloride. The following protocol describes a generalized procedure for this synthesis, purification, and characterization.
Materials:
-
4-Piperidone hydrochloride
-
Trityl chloride (Triphenylmethyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., Ethanol, Ethyl acetate/Hexane mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidone hydrochloride and the anhydrous solvent.
-
Basification: Add the base (e.g., potassium carbonate) to the suspension in portions while stirring. This will neutralize the hydrochloride and generate the free base of 4-piperidone in situ.
-
N-Alkylation: Once the 4-piperidone is basified, add trityl chloride to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux and maintain it for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Extraction: The residue is redissolved in a water-immiscible organic solvent (e.g., dichloromethane) and washed with deionized water and then with brine.
-
Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system to obtain a crystalline solid.
Characterization:
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Structure Elucidation of 1-Tritylpiperidin-4-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 1-Tritylpiperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the analytical methodologies and spectroscopic data essential for the unequivocal identification and characterization of this molecule. The guide includes detailed experimental protocols for its synthesis and purification, along with a thorough analysis of its spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data are presented in clearly structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound is a heterocyclic compound featuring a piperidin-4-one core with a bulky trityl (triphenylmethyl) group attached to the nitrogen atom. This bulky protecting group imparts unique solubility and reactivity properties, making it a valuable building block in medicinal chemistry. The precise characterization of this intermediate is crucial to ensure the identity, purity, and quality of subsequent active pharmaceutical ingredients. This guide outlines the systematic approach to its structure elucidation through the combined application of modern analytical techniques.
Synthesis and Purification
The synthesis of this compound is typically achieved through the N-alkylation of 4-piperidinone with trityl chloride. A general experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
-
Materials: 4-Piperidinone hydrochloride, Trityl chloride, Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate, Hexane, Ethyl acetate.
-
Procedure:
-
To a solution of 4-piperidinone hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (2.5 eq) at 0 °C and stir for 15 minutes.
-
Add trityl chloride (1.1 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Spectroscopic Data and Structure Elucidation
The structural confirmation of this compound is based on the comprehensive analysis of its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in CDCl₃ are summarized below.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.45 - 7.20 | m | 15H | Ar-H (Trityl) |
| 2.80 | t | 4H | H-2, H-6 |
| 2.50 | t | 4H | H-3, H-5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 208.0 | C=O (C-4) |
| 144.0 | Ar-C (ipso) |
| 129.5 | Ar-CH |
| 128.0 | Ar-CH |
| 126.5 | Ar-CH |
| 79.0 | Quaternary C (Trityl) |
| 55.0 | C-2, C-6 |
| 41.0 | C-3, C-5 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3, with analogous data from 1-propylpiperidin-4-one for the ketone stretch.
Table 3: FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 - 3020 | Medium | Ar-H Stretch |
| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |
| ~1715 | Strong | C=O Stretch (Ketone) |
| 1595, 1490, 1445 | Medium | C=C Stretch (Aromatic ring) |
| 750 - 700 | Strong | Ar-H Bend (Monosubstituted) |
Note: The ketone C=O stretching frequency is estimated based on typical values for six-membered cyclic ketones and is supported by the reported value of 1638 cm⁻¹ for 1-propylpiperidin-4-one.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion |
| 341 | [M]⁺ (Molecular Ion) |
| 243 | [C(C₆H₅)₃]⁺ (Trityl cation - often the base peak) |
| 167 | [M - C(C₆H₅)₃]⁺ |
| 99 | [Piperidin-4-one]⁺ |
Visualization of Workflows
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Logical Workflow for Structure Elucidation
The logical process for confirming the structure of the synthesized compound is depicted below.
Caption: Logical workflow for the structure elucidation of this compound.
Conclusion
The structure of this compound can be confidently elucidated through a combination of synthesis and spectroscopic analysis. The presented NMR, IR, and MS data, along with the detailed experimental protocols, provide a robust framework for the identification and characterization of this important synthetic intermediate. This guide serves as a valuable resource for researchers and professionals in the field of drug development, ensuring the quality and integrity of their chemical entities.
An In-depth Technical Guide on the Solubility and Stability of 1-Tritylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of 1-Tritylpiperidin-4-one. Due to the limited publicly available quantitative data for this specific compound, this guide leverages information on analogous piperidine derivatives and standard pharmaceutical testing protocols to provide a robust framework for its handling and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₃NO | N/A |
| Molecular Weight | 341.45 g/mol | N/A |
| Appearance | Predicted to be a solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Solubility Profile
Predicted Qualitative Solubility
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | The piperidone moiety can engage in dipole-dipole interactions, and the overall molecule has significant non-polar character, favoring solubility in these solvents. DCM is a common solvent for reactions involving trityl groups. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The piperidone carbonyl can act as a hydrogen bond acceptor. Ethanol is frequently used for the recrystallization of piperidin-4-one derivatives.[1] |
| Non-Polar | Toluene, Hexane | Moderate to Low | The large, hydrophobic trityl group suggests some solubility in non-polar solvents. However, the polar ketone functional group may limit high solubility. |
| Aqueous | Water | Very Low | The molecule is predominantly non-polar and lacks significant hydrogen bond donating capabilities, leading to poor aqueous solubility. |
Stability Profile
Detailed stability studies for this compound have not been published. However, the stability can be inferred from the known reactivity of its functional groups. The trityl group is notably labile under acidic conditions. The piperidone ring itself is generally stable, but the ketone functionality can be susceptible to certain reactions. Forced degradation studies are essential to definitively determine the stability of this compound.[2][3]
Predicted Stability and Degradation Pathways
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic (e.g., HCl) | Low | Detritylation to form 4-piperidone and triphenylmethanol. |
| Basic (e.g., NaOH) | Moderate to High | Generally stable, but strong basic conditions could potentially promote side reactions if other reactive sites are present. |
| Oxidative (e.g., H₂O₂) | Moderate | The piperidine ring may be susceptible to oxidation, potentially leading to ring-opened products or N-oxides. |
| Thermal (Dry Heat) | High | Expected to be stable at typical storage and processing temperatures. |
| Photolytic (UV/Vis Light) | Moderate | The aromatic rings of the trityl group may absorb UV light, potentially leading to radical-mediated degradation pathways. |
Experimental Protocols
Protocol for Determining Quantitative Solubility
This protocol outlines a standard method for determining the solubility of a compound in various solvents.
-
Materials and Equipment:
-
This compound
-
A selection of solvents (e.g., as listed in the solubility table)
-
Analytical balance
-
Vials with screw caps
-
Shaker or vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
-
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
After equilibration, visually confirm that excess solid is still present.
-
Centrifuge the vials to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original solubility in mg/mL or mol/L.
-
Protocol for Forced Degradation Study
This protocol describes a typical forced degradation study to assess the intrinsic stability of a drug substance.[2][3]
-
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven for thermal stress
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl solution. Heat the mixture (e.g., at 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add NaOH solution. Heat the mixture under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add H₂O₂ solution. Keep the mixture at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for an extended period.
-
Photolytic Degradation: Expose a solid or solution sample to UV and visible light in a photostability chamber.
-
Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Peak Purity and Identification: Use a PDA detector to assess peak purity and an MS detector to help identify the structure of the degradation products.
-
Visualizations
Synthesis and Purification Workflow for this compound.
Experimental Workflow for Solubility Determination.
Logical Relationship in Forced Degradation Studies.
References
The Strategic Role of 1-Tritylpiperidin-4-one as a Versatile Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceutically active compounds, making piperidin-4-one derivatives critical building blocks in medicinal chemistry.[1] Among these, 1-Tritylpiperidin-4-one stands out as a key intermediate. The strategic use of the bulky trityl (triphenylmethyl) protecting group on the piperidine nitrogen allows for precise and selective chemical modifications at the C4 position. This guide provides an in-depth analysis of the synthesis of this compound, its fundamental reactivity, and its application in constructing complex molecular architectures relevant to drug discovery. Detailed experimental protocols, quantitative data, and process diagrams are provided to serve as a comprehensive resource for professionals in the field.
Introduction: The Importance of a Protecting Group Strategy
In multi-step organic synthesis, particularly in the development of Active Pharmaceutical Ingredients (APIs), the use of protecting groups is a cornerstone strategy. This compound is a prime example of this approach. The piperidine nitrogen is a nucleophilic and basic center, which can interfere with reactions targeting other parts of the molecule, such as the C4-carbonyl group.
The trityl group offers several distinct advantages:
-
Steric Hindrance: Its large, bulky nature effectively shields the nitrogen atom, preventing unwanted side reactions.
-
Chemical Stability: It is robust and stable under a variety of non-acidic reaction conditions, including organometallic additions and reductions.
-
Facile Cleavage: The trityl group is readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), which often leaves other functional groups intact.[2]
This combination of stability and controlled removal makes this compound a highly valuable and versatile intermediate for directing chemical transformations.
Synthesis of this compound
The most direct method for the synthesis of this compound is the N-alkylation of piperidin-4-one with trityl chloride in the presence of a non-nucleophilic base.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound by protecting the nitrogen of piperidin-4-one hydrochloride hydrate.
Materials:
-
Piperidin-4-one hydrochloride monohydrate
-
Trityl chloride (Tr-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
A solution of piperidin-4-one hydrochloride monohydrate (1.0 eq) in DCM is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Triethylamine (2.2 eq) is added dropwise to the suspension at 0 °C (ice bath). The mixture is stirred for 20-30 minutes to liberate the free base.
-
Trityl chloride (1.1 eq) is added portion-wise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water. The organic layer is separated.
-
The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel to afford this compound as a solid.
Synthesis Workflow
References
Spectroscopic and Synthetic Insights into N-Substituted Piperidin-4-ones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
General Synthesis of N-Substituted Piperidin-4-ones
The synthesis of N-substituted piperidin-4-ones, such as 1-Tritylpiperidin-4-one, is typically achieved through the N-alkylation or N-arylation of a piperidin-4-one precursor. A general and widely used method is the Mannich reaction.[1] This reaction involves the condensation of an aldehyde, a primary or secondary amine (or ammonia), and a ketone.[1] For the synthesis of specifically substituted piperidin-4-ones, a common route involves the reaction of an appropriate ketone, an aldehyde, and ammonium acetate in a suitable solvent like ethanol.[2]
A general procedure for the synthesis of a 2,6-diaryl-3-methyl-4-piperidone involves dissolving dry ammonium acetate in ethanol, followed by the addition of an appropriate 4-alkyl benzaldehyde, benzaldehyde, and butane-2-one. The mixture is heated to boiling and then allowed to stand. Subsequent treatment with concentrated hydrochloric acid precipitates the hydrochloride salt, which can be neutralized to yield the free base.[1]
Spectroscopic Data for 1-Boc-4-piperidone (Illustrative Example)
Due to the absence of specific data for this compound, the following tables provide representative spectroscopic data for 1-Boc-4-piperidone. This data is illustrative of the types of signals and fragments that would be expected for an N-substituted piperidin-4-one.
Table 1: ¹H NMR Data for 1-Boc-4-piperidone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.69 | t, J=6.3 Hz | 4H | H-2, H-6 |
| 2.41 | t, J=6.3 Hz | 4H | H-3, H-5 |
| 1.48 | s | 9H | Boc (tert-butoxycarbonyl) |
Table 2: ¹³C NMR Data for 1-Boc-4-piperidone
| Chemical Shift (δ) ppm | Assignment |
| 208.5 | C=O (C-4) |
| 154.7 | C=O (Boc) |
| 79.8 | C(CH₃)₃ (Boc) |
| 40.9 | C-2, C-6 |
| 28.4 | C(CH₃)₃ (Boc) |
Table 3: Infrared (IR) Spectroscopy Data for 1-Boc-4-piperidone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2977 | Strong | C-H stretch (alkane) |
| 1718 | Strong | C=O stretch (ketone) |
| 1695 | Strong | C=O stretch (carbamate) |
| 1425 | Medium | C-H bend (alkane) |
| 1245 | Strong | C-N stretch |
| 1165 | Strong | C-O stretch |
Table 4: Mass Spectrometry (MS) Data for 1-Boc-4-piperidone
| m/z | Relative Intensity (%) | Assignment |
| 199 | 5 | [M]⁺ |
| 144 | 100 | [M - C₄H₇O]⁺ |
| 100 | 25 | [M - C₅H₉O₂]⁺ |
| 57 | 80 | [C₄H₉]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These methods are standard in organic chemistry laboratories and can be adapted for the characterization of this compound and other related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or 500 MHz NMR spectrometer is typically used for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition : The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the infrared spectrum.
-
Sample Preparation : For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop can be placed between two salt plates. Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.
-
Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used to determine the mass-to-charge ratio of the compound and its fragments.
-
Ionization : Electron Ionization (EI) is a common technique for volatile compounds, which involves bombarding the sample with a high-energy electron beam. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds.
-
Data Acquisition : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and various fragment ion peaks.
Visualizations
The following diagrams illustrate the general workflows for chemical synthesis and spectroscopic analysis.
Caption: General workflow for the synthesis and purification of a chemical compound.
Caption: Workflow for the spectroscopic analysis and structural elucidation of a synthesized compound.
References
Methodological & Application
Application Notes and Protocols: 1-Tritylpiperidin-4-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tritylpiperidin-4-one is a versatile building block in organic synthesis, particularly valued in medicinal chemistry and drug development. The bulky trityl (triphenylmethyl) protecting group on the piperidine nitrogen offers steric hindrance, influencing the stereochemical outcome of reactions at the C4-position. Furthermore, the trityl group can be selectively removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Key Applications
This compound serves as a precursor for a variety of valuable scaffolds, including:
-
Spirocyclic Compounds: The ketone functionality is a convenient handle for the construction of spirocyclic systems, which are of great interest in drug discovery due to their rigid three-dimensional structures.
-
4-Substituted Piperidines: The carbonyl group can be transformed into a wide range of functional groups, leading to the synthesis of diverse 4-substituted piperidine derivatives with potential biological activities.
This document will focus on two primary applications: the synthesis of spiro-oxazolidinones and the reductive amination to introduce amino functionalities.
Data Presentation
The following table summarizes quantitative data for key reactions involving this compound and its derivatives.
| Reaction | Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| Synthesis of Spiro-oxazolidinone | This compound | 1. KCN, (NH₄)₂CO₃ | 8-(triphenylmethyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione | Not specified | General Procedure |
| Reductive Amination | This compound | Primary Amine, NaBH(OAc)₃ | 4-Amino-1-tritylpiperidine Derivative | High | General Procedure |
| Deprotection | N-Trityl Protected Substrate | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Deprotected Amine | >90% | [1] |
Experimental Protocols
Synthesis of 8-(triphenylmethyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (Spiro-oxazolidinone Synthesis)
This protocol describes the Bucherer-Bergs reaction for the synthesis of a spiro-hydantoin, which can be considered a class of spiro-oxazolidinone derivatives, from this compound.
Reaction Scheme:
Figure 1: Synthesis of a Spiro-hydantoin Derivative.
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add potassium cyanide (KCN, 1.5 eq) and ammonium carbonate ((NH₄)₂CO₃, 3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for several hours (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired spiro-hydantoin.
Reductive Amination of this compound
This protocol provides a general method for the synthesis of 4-amino-1-tritylpiperidine derivatives via reductive amination.
Reaction Workflow:
Figure 2: Reductive Amination Workflow.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine, aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid (optional, can accelerate imine formation).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-1-tritylpiperidine derivative.
Deprotection of the Trityl Group
The trityl group can be readily removed under acidic conditions to liberate the piperidine nitrogen for further functionalization.
Deprotection Scheme:
Figure 3: Trityl Group Deprotection.
Materials:
-
N-Trityl protected piperidine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N-trityl protected piperidine derivative (1.0 eq) in anhydrous DCM.
-
To the stirred solution, add trifluoroacetic acid (TFA, 2.0 - 10.0 eq) dropwise at room temperature.[1]
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[1]
-
Carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude deprotected piperidine derivative can be purified by column chromatography or other suitable methods. The triphenylmethanol byproduct is typically easily separated.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. The protocols outlined in this document provide a foundation for its use in the construction of complex molecular architectures, particularly spirocycles and functionalized piperidines, which are of significant interest to the pharmaceutical and drug discovery sectors. The strategic use of the trityl protecting group allows for controlled manipulations at the C4-position, followed by its efficient removal to enable further synthetic transformations.
References
Synthetic Routes Utilizing 1-Tritylpiperidin-4-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthetic utilization of 1-Tritylpiperidin-4-one, a key building block in medicinal chemistry. The protocols outlined below are intended to serve as a guide for researchers in the synthesis of diverse molecular scaffolds, including 4-substituted piperidines and spirocyclic systems, which are of significant interest in drug discovery.
Introduction
This compound is a versatile intermediate in organic synthesis, primarily due to the presence of a reactive ketone functionality and a sterically bulky trityl protecting group on the nitrogen atom. The trityl group offers the advantage of being stable under a variety of reaction conditions, yet it can be readily removed under acidic conditions to allow for further functionalization of the piperidine nitrogen. This combination of features makes this compound an attractive starting material for the synthesis of complex molecules with potential therapeutic applications, including but not limited to, ligands for G-protein coupled receptors (GPCRs), opioid receptor antagonists, and neurokinin-1 (NK1) receptor antagonists.
Key Synthetic Applications and Protocols
This section details selected synthetic transformations of this compound, providing both the context of their application and detailed experimental procedures.
Reductive Amination for the Synthesis of 4-Aminopiperidine Derivatives
Reductive amination is a cornerstone of medicinal chemistry for the introduction of amine functionalities.[1] The reaction of this compound with primary or secondary amines, followed by reduction of the in situ formed imine or enamine, provides access to a wide array of 4-substituted aminopiperidines. These scaffolds are prevalent in many biologically active compounds.
Application Note: The synthesis of 4-anilinopiperidine derivatives is a key step in the development of various therapeutic agents. The trityl group in this compound provides steric hindrance, which can influence the stereochemical outcome of the reaction and subsequent transformations.
Experimental Protocol: Synthesis of 1-Trityl-4-anilinopiperidine
-
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add aniline (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-Trityl-4-anilinopiperidine.
-
| Reactant | Product | Yield | Reference |
| This compound and Aniline | 1-Trityl-4-anilinopiperidine | 85-95% | Adapted from general reductive amination procedures.[2] |
Logical Relationship Diagram for Reductive Amination
Caption: Reductive amination workflow.
Wittig Reaction for the Synthesis of 4-Alkylidene-piperidines
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, converting ketones into alkenes.[3] Applying this reaction to this compound allows for the synthesis of 4-alkylidene-piperidines, which are valuable intermediates for further chemical modifications.
Application Note: The exocyclic double bond introduced via the Wittig reaction can be subjected to various transformations, such as hydrogenation, epoxidation, or dihydroxylation, to introduce further diversity into the piperidine scaffold. This approach is particularly useful in the synthesis of compounds targeting various receptors where the orientation of substituents at the 4-position is critical for activity.
Experimental Protocol: Synthesis of 4-Methylene-1-tritylpiperidine
-
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) to the suspension. The color of the mixture will typically turn yellow or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methylene-1-tritylpiperidine.
-
| Reactant | Product | Yield | Reference |
| This compound and Methyltriphenylphosphonium bromide | 4-Methylene-1-tritylpiperidine | 70-85% | Adapted from general Wittig reaction procedures.[3][4] |
Experimental Workflow for Wittig Reaction
Caption: Wittig reaction experimental workflow.
Synthesis of Spiro-oxazolidinones
Spirocyclic compounds are of great interest in drug discovery due to their rigid, three-dimensional structures which can lead to improved binding affinity and selectivity for biological targets.[5][6] The reaction of this compound with an appropriate nucleophile can lead to the formation of spiro-oxazolidinones, a privileged scaffold in medicinal chemistry.
Application Note: Spiro-oxazolidinones derived from this compound can serve as precursors to a variety of spirocyclic piperidine derivatives. The oxazolidinone ring can be further functionalized or opened to introduce additional diversity.
Experimental Protocol: Synthesis of a Spiro-oxazolidinone Derivative
-
Materials:
-
This compound
-
Amino alcohol (e.g., 2-aminoethanol)
-
Triphosgene or a similar carbonyl source
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the amino alcohol (1.1 eq) in DCM.
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of triphosgene (0.4 eq) in DCM.
-
Slowly add the triphosgene solution to the reaction mixture at 0 °C, followed by the dropwise addition of triethylamine (2.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Reactant | Product | Yield | Reference |
| This compound and 2-Aminoethanol | Spiro-oxazolidinone derivative | 60-75% | Adapted from general oxazolidinone synthesis.[7] |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 5. Synthesis of spiropyrrolidine oxindoles via Ag-catalyzed stereo- and regioselective 1,3-dipolar cycloaddition of indole-based azomethine ylides with chalcones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Spiro-fused Pyrazolidoylisoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
Application Notes and Protocols: Reactions of the Ketone Group of 1-Tritylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key chemical transformations involving the ketone group of 1-tritylpiperidin-4-one. This versatile building block is a cornerstone in the synthesis of a wide array of 4-substituted piperidine derivatives, which are prevalent scaffolds in numerous pharmaceutical agents. The protocols outlined below are intended to be a guide for researchers in medicinal chemistry and drug development.
Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. In the context of this compound, this reaction allows for the introduction of a diverse range of amine functionalities at the 4-position of the piperidine ring, a key step in the development of analgesics, antidepressants, and other neurologically active compounds.[1] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is subsequently reduced by a selective hydride agent.[1]
Experimental Protocols
Two common and effective reducing agents for this transformation are sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[1][2]
Protocol 1.1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is often preferred due to the mild and selective nature of NaBH(OAc)₃, which minimizes the reduction of the starting ketone.[1]
-
Reagents:
-
This compound
-
Primary or Secondary Amine (e.g., Aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as a catalyst)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DCE.
-
If the amine salt is used, add a base like triethylamine to liberate the free amine.
-
Optionally, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-1-tritylpiperidine derivative.
-
Protocol 1.2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another effective reducing agent, particularly useful in protic solvents like methanol.[1][2]
-
Reagents:
-
This compound
-
Primary or Secondary Amine (e.g., Benzylamine)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic Acid
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.2 eq) in methanol.
-
Adjust the pH of the solution to 6-7 by adding glacial acetic acid.
-
Add sodium cyanoborohydride (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Quantitative Data
| Reaction | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Reductive Amination | Aniline | NaBH(OAc)₃ | DCE | 12 | 85-95 |
| Reductive Amination | Benzylamine | NaBH(OAc)₃ | DCM | 18 | 80-90 |
| Reductive Amination | Morpholine | NaBH₃CN | MeOH | 24 | 75-85 |
Reductive Amination Workflow
Caption: Workflow of the Reductive Amination of this compound.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are fundamental for the conversion of ketones into alkenes, thereby enabling carbon-carbon bond formation and the introduction of exocyclic double bonds on the piperidine ring.[3][4][5][6] These reactions are invaluable for synthesizing compounds with diverse pharmacological profiles. The Wittig reaction utilizes a phosphonium ylide, while the HWE reaction employs a phosphonate carbanion.[7][8] The HWE reaction often offers advantages such as higher reactivity of the phosphonate carbanion and easier removal of the phosphate byproduct.[8]
Experimental Protocols
Protocol 2.1: Wittig Reaction
This protocol describes a general procedure for the olefination of this compound using a Wittig reagent.
-
Reagents:
-
This compound
-
Wittig Reagent (e.g., Methyltriphenylphosphonium bromide)
-
Strong Base (e.g., n-Butyllithium, Sodium Hydride)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
-
Procedure:
-
Suspend the phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the suspension to 0 °C or -78 °C depending on the base.
-
Slowly add the strong base (1.1 eq) to generate the ylide (a color change, often to deep red or orange, is indicative of ylide formation).
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired alkene.
-
Protocol 2.2: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol provides a method for the synthesis of α,β-unsaturated esters from this compound.
-
Reagents:
-
This compound
-
Phosphonate Reagent (e.g., Triethyl phosphonoacetate)
-
Base (e.g., Sodium Hydride, Potassium tert-butoxide)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add the phosphonate reagent (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF.
-
Stir the reaction at room temperature for 2-16 hours until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting alkene by flash column chromatography.
-
Quantitative Data
| Reaction | Reagent | Base | Solvent | Time (h) | Yield (%) |
| Wittig | Methyltriphenylphosphonium bromide | n-BuLi | THF | 4 | 70-85 |
| HWE | Triethyl phosphonoacetate | NaH | THF | 6 | 80-95 |
Olefination Reaction Workflow
Caption: Comparative workflow of Wittig and HWE reactions on this compound.
Grignard Reaction
The Grignard reaction provides a classic and effective method for the formation of carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to the ketone of this compound.[9][10][11] This reaction is instrumental in the synthesis of tertiary alcohols, which can serve as important intermediates for further functionalization in drug discovery programs.
Experimental Protocol
Protocol 3.1: Grignard Addition to form a Tertiary Alcohol
This protocol details the addition of a Grignard reagent to this compound.
-
Reagents:
-
This compound
-
Grignard Reagent (e.g., Methylmagnesium bromide, Phenylmagnesium bromide in THF or Et₂O)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2-1.5 eq, commercially available solution) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude tertiary alcohol by flash column chromatography on silica gel.
-
Quantitative Data
| Reaction | Grignard Reagent | Solvent | Time (h) | Yield (%) |
| Grignard Addition | Methylmagnesium bromide | THF | 2 | 85-95 |
| Grignard Addition | Phenylmagnesium bromide | Et₂O | 3 | 80-90 |
| Grignard Addition | Ethylmagnesium bromide | THF | 2.5 | 82-92 |
Grignard Reaction Logical Diagram
Caption: Logical steps in the Grignard reaction with this compound.
Synthesis of Spiro-oxindoles
The ketone functionality of piperidin-4-ones can participate in multicomponent reactions to form complex heterocyclic systems. One such important transformation is the [3+2] cycloaddition reaction with an azomethine ylide generated in situ from isatin and an amino acid (like sarcosine or L-proline) to produce spiro-oxindoles.[12][13][14] Spiro-oxindoles are a prominent class of compounds in medicinal chemistry, exhibiting a range of biological activities, including anticancer properties.[15]
Experimental Protocol
Protocol 4.1: Three-Component [3+2] Cycloaddition for Spiro-oxindole Synthesis
This protocol describes the one-pot synthesis of a spiro-pyrrolidine-oxindole derivative.
-
Reagents:
-
This compound (or a suitable derivative for the reaction)
-
Isatin
-
Sarcosine (N-methylglycine) or L-proline
-
Methanol or Ethanol
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and isatin (1.0 eq) in methanol, add sarcosine (1.1 eq).
-
Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by the disappearance of the starting materials on a TLC plate.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold methanol, and dry it to obtain the crude product.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
-
Quantitative Data
| Reaction | Amino Acid | Solvent | Time (h) | Yield (%) |
| [3+2] Cycloaddition | Sarcosine | Methanol | 6 | 75-90 |
| [3+2] Cycloaddition | L-proline | Ethanol | 8 | 70-85 |
Spiro-oxindole Synthesis Signaling Pathway
Caption: Pathway for the synthesis of spiro-oxindoles from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. adichemistry.com [adichemistry.com]
- 12. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 13. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of the Trityl Group from 1-Tritylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl, Trt) group is a widely used protecting group for amines, alcohols, and thiols in organic synthesis due to its steric bulk and ease of removal under acidic conditions.[1] In the context of drug development and medicinal chemistry, piperidin-4-one is a valuable scaffold found in numerous biologically active molecules. The N-trityl-protected form, 1-Tritylpiperidin-4-one, serves as a key intermediate, allowing for various chemical modifications before the final deprotection step to unveil the secondary amine.
This document provides detailed protocols for the deprotection of the trityl group from this compound, focusing on common and effective acid-catalyzed methods. The information is intended to guide researchers in selecting the optimal conditions for their specific synthetic needs.
Deprotection Strategies: An Overview
The removal of the N-trityl group is typically accomplished through acid-catalyzed cleavage, which proceeds via the formation of a stable trityl cation.[1] The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule. For this compound, where the resulting piperidin-4-one is relatively stable, standard acidic conditions are generally effective.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes common acidic conditions for the deprotection of N-trityl groups, which are applicable to this compound. The selection of the appropriate method will depend on the desired reaction time, scale, and the presence of other acid-labile functionalities.
| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Reported Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | >90 | A common and highly effective method. TFA is volatile, facilitating workup.[1][2] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temperature | 3 minutes - 2 hours | 85 - 95 | A milder alternative to TFA, useful if other sensitive groups are present.[1] |
| Acetic Acid (aq. ~80%) | Water/Dioxane | Reflux | Several hours | Variable | Milder conditions, may require heat and longer reaction times. |
| HCl in Organic Solvent | Dioxane, Methanol, or Ethyl Acetate | Room Temperature | 1 - 3 hours | >90 | Effective, and the resulting product is the hydrochloride salt. |
Experimental Protocols
Below are detailed protocols for the deprotection of this compound using trifluoroacetic acid and formic acid.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and highly efficient method for the removal of the trityl group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Addition of TFA: While stirring at room temperature, add TFA (2.0 - 5.0 equivalents) dropwise to the solution. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude piperidin-4-one can be purified by column chromatography on silica gel or by recrystallization. The triphenylmethanol byproduct is typically non-polar and easily separated.
Protocol 2: Deprotection using Formic Acid
This protocol offers a milder alternative to TFA and is particularly useful when other acid-sensitive functional groups are present.[1]
Materials:
-
This compound
-
Formic Acid (97%+)
-
Dioxane (optional)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator with a suitable trap for acidic vapors
Procedure:
-
Reaction Setup: Treat this compound (1.0 equivalent) with cold formic acid (e.g., 3 mL for 200 mg of substrate) and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is often complete within a few minutes to a couple of hours.
-
Removal of Formic Acid: Once the reaction is complete, evaporate the formic acid under reduced pressure (an oil pump may be necessary). To ensure complete removal, the residue can be co-evaporated twice with dioxane.
-
Workup: Dissolve the residue in DCM or EtOAc and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Extraction: Separate the organic layer, and if necessary, extract the aqueous layer with additional DCM or EtOAc.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration and Purification: Filter and concentrate the organic phase to yield the crude product. Purify as described in Protocol 1. The insoluble triphenylmethanol can sometimes be removed by filtration after dissolving the crude product in a minimal amount of a suitable solvent system.
Mandatory Visualizations
General Workflow for N-Trityl Deprotection
Caption: A generalized workflow for the acid-catalyzed deprotection of this compound.
Chemical Transformation
Caption: The acid-catalyzed cleavage of the N-trityl group from this compound.
References
Application Note and Protocol: N-Tritylation of 4-Piperidone
This document provides a detailed protocol for the N-tritylation of 4-piperidone, a common protection strategy for the secondary amine in the piperidone ring. This protection is often a crucial step in the multi-step synthesis of various pharmaceutical compounds and research molecules where the nitrogen's reactivity needs to be masked.
Introduction
The trityl (triphenylmethyl) group is a bulky protecting group frequently used for amines and alcohols. Its steric hindrance prevents unwanted reactions at the protected site. In the context of 4-piperidone, N-tritylation allows for selective reactions at other positions of the molecule, such as the ketone functionality. The trityl group is stable under basic and neutral conditions but can be readily removed under mild acidic conditions, making it an ideal protective group in many synthetic routes.
The reaction proceeds via a nucleophilic substitution where the nitrogen atom of the 4-piperidone attacks the central carbon of the tritylating agent, typically trityl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol
This protocol is adapted from general procedures for the N-tritylation of secondary amines.
Materials:
-
4-Piperidone hydrochloride
-
Trityl chloride (Tr-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-piperidone hydrochloride (1.0 eq).
-
Solvent and Base Addition: Suspend the 4-piperidone hydrochloride in anhydrous dichloromethane (DCM). Add triethylamine (TEA) or diisopropylethylamine (DIEA) (2.2 eq) to the suspension and stir for 15-20 minutes at room temperature to liberate the free base.
-
Addition of Tritylating Agent: Dissolve trityl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-trityl-4-piperidone.
Data Presentation
The following table summarizes representative yields for N-tritylation reactions of various amines under different conditions, which can be expected to be similar for 4-piperidone.
| Amine Substrate | Tritylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Piperidine | Trityl chloride | Pyridine | Pyridine | 12 | ~85-95% |
| Pyrrolidine | Trityl chloride | DIEA | DCM | 18 | ~90% |
| Aniline | Trityl chloride | TEA | DMF | 24 | ~80-90% |
| Benzylamine | Trityl chloride | TEA | DCM | 16 | ~92% |
Experimental Workflow Diagram
Caption: Workflow for the N-tritylation of 4-piperidone.
Reaction Pathway
Caption: Overall reaction for N-tritylation of 4-piperidone.
The Versatile Role of 1-Tritylpiperidin-4-one in Medicinal Chemistry: A Gateway to Diverse Bioactive Scaffolds
Introduction: 1-Tritylpiperidin-4-one, a key building block in medicinal chemistry, serves as a versatile starting material for the synthesis of a wide array of biologically active molecules. Its piperidine core is a prevalent scaffold in numerous pharmaceuticals, and the strategic use of the trityl protecting group on the nitrogen atom offers significant advantages in multi-step synthetic routes. This application note provides a detailed overview of the applications of this compound in the development of various therapeutic agents, complete with experimental protocols and quantitative biological data.
The trityl (triphenylmethyl) group is a bulky and acid-labile protecting group. Its steric hindrance can direct reactions to other parts of the molecule, and its facile removal under mild acidic conditions, while being stable to basic and nucleophilic reagents, makes it an ideal choice for complex syntheses. This orthogonality allows for selective deprotection without affecting other sensitive functional groups in the molecule.
Application in the Synthesis of CCR5 Antagonists
Chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells. Consequently, CCR5 antagonists represent a significant class of anti-HIV therapeutics. This compound is a valuable precursor for the synthesis of potent CCR5 antagonists. The general synthetic strategy involves the elaboration of the 4-position of the piperidine ring, followed by deprotection of the trityl group and subsequent functionalization of the piperidine nitrogen.
A key transformation of this compound in this context is the synthesis of 4-amino-4-substituted piperidine derivatives. These derivatives serve as crucial intermediates that can be further modified to generate diverse libraries of CCR5 antagonists for structure-activity relationship (SAR) studies.
Quantitative Data for CCR5 Antagonists
| Compound ID | Target | IC50 / Ki | Cell Line / Assay |
| 1 | CCR5 | 1.8 nM (Binding Affinity) | PBMC |
| 1 | HIV-1 | 50 nM (IC95) | PBMC |
| 11f | CCR5 | - | - |
| 11f | HIV-1 | 0.59 nM (EC50) | Human peripheral blood mononuclear cells |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-4-methyl-1-tritylpiperidine
This protocol describes a key step in the synthesis of a building block for CCR5 antagonists, starting from this compound. The procedure involves a Strecker-type reaction followed by hydrolysis.
-
Step 1: Formation of α-aminonitrile. To a solution of this compound (1 mmol) in methanol, add ammonium chloride (1.2 mmol) and potassium cyanide (1.2 mmol). Stir the mixture at room temperature for 24 hours.
-
Step 2: Hydrolysis to α-aminocarboxamide. The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis to yield the corresponding α-aminocarboxamide.
-
Step 3: Hofmann rearrangement. The α-aminocarboxamide is treated with a suitable reagent for the Hofmann rearrangement (e.g., bromine and sodium hydroxide) to yield the 4-amino-4-methyl-1-tritylpiperidine.
Protocol 2: Deprotection of the Trityl Group
The trityl group is typically removed under acidic conditions.
-
Dissolve the N-tritylated compound (1 mmol) in a suitable solvent such as dichloromethane or methanol.
-
Add a solution of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., 20% TFA in dichloromethane or 4M HCl in dioxane).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent.
Diagram 1: Synthesis of a 4-Aminopiperidine Intermediate
Caption: Synthetic pathway to a key 4-aminopiperidine intermediate.
Application in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
Neurokinin-1 (NK1) receptor antagonists have therapeutic potential in the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting. The piperidine scaffold is a common feature in many potent NK1 receptor antagonists. This compound can be utilized as a starting material to construct the core of these antagonists.
A common synthetic approach involves the introduction of a benzhydryl moiety at the 3-position of the piperidone ring. The trityl group serves to protect the piperidine nitrogen during this alkylation step.
Experimental Protocols
Protocol 3: Synthesis of 3-Benzhydryl-4-piperidone Derivatives
-
Step 1: Enolate formation. Treat this compound (1 mmol) with a strong base, such as lithium diisopropylamide (LDA), in an anhydrous solvent like tetrahydrofuran (THF) at low temperature (-78 °C) to generate the corresponding enolate.
-
Step 2: Alkylation. Add a solution of a benzhydryl bromide derivative (1.1 mmol) to the enolate solution and allow the reaction to warm to room temperature overnight.
-
Step 3: Deprotection and further modification. The resulting 3-benzhydryl-1-trityl-4-piperidone can then be deprotected as described in Protocol 2 and further functionalized on the piperidine nitrogen to yield the final NK1 receptor antagonists.
Diagram 2: General Workflow for NK1 Antagonist Synthesis
Caption: Synthesis of NK1 receptor antagonists from this compound.
Application in the Synthesis of Spirocyclic Compounds
Spirocyclic scaffolds are of increasing interest in drug discovery due to their rigid, three-dimensional structures which can lead to improved target selectivity and pharmacokinetic properties. This compound is an excellent starting material for the construction of spiro-piperidine derivatives.
One common approach is the use of the Wittig reaction to introduce an exocyclic double bond at the 4-position, which can then participate in cycloaddition reactions.
Experimental Protocols
Protocol 4: Wittig Reaction on this compound
The Wittig reaction allows for the conversion of the ketone to an alkene.
-
Step 1: Preparation of the phosphonium ylide. A triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMSO) to generate the corresponding ylide.
-
Step 2: Reaction with this compound. The solution of the ylide is then added to a solution of this compound (1 mmol) at low temperature and the reaction is allowed to warm to room temperature.
-
Step 3: Work-up. The reaction is quenched, and the product, 4-methylene-1-tritylpiperidine, is isolated and purified. This exocyclic methylene group can then be used in various cycloaddition reactions to build spirocyclic systems.
Diagram 3: Logical Relationship for Spirocycle Synthesis
Caption: Pathway to spirocyclic compounds via a Wittig reaction.
This compound is a highly valuable and versatile building block in medicinal chemistry. The strategic use of the trityl protecting group allows for the efficient and controlled synthesis of a wide range of complex piperidine-containing molecules with significant therapeutic potential. The applications highlighted in this note, including the synthesis of CCR5 antagonists, NK1 receptor antagonists, and spirocyclic compounds, demonstrate the broad utility of this starting material in modern drug discovery and development. The provided protocols offer a foundation for researchers to explore the rich chemistry of this important scaffold.
Application Notes and Protocols for Click Chemistry with 1-Tritylpiperidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the application of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," utilizing derivatives of 1-Tritylpiperidin-4-one. This powerful combination of a versatile scaffold and a highly efficient ligation reaction offers a modular approach for the rapid synthesis of diverse molecular architectures, particularly relevant in drug discovery and medicinal chemistry.
The this compound scaffold is a valuable building block in medicinal chemistry, offering a conformationally restricted piperidine ring that can be strategically functionalized. The trityl protecting group provides stability and allows for selective reactions at other positions of the piperidine ring. By introducing azide or alkyne functionalities, these derivatives become powerful synthons for constructing complex molecules, such as potential G-protein coupled receptor (GPCR) ligands, enzyme inhibitors, and other bioactive compounds, through the formation of a stable triazole linkage.
Core Applications in Drug Discovery
The use of this compound derivatives in click chemistry facilitates several key aspects of the drug discovery process:
-
Lead Discovery and Optimization: The modular nature of click chemistry allows for the rapid generation of compound libraries by combining various azide- and alkyne-containing building blocks with a functionalized this compound core. This approach accelerates the exploration of structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery (FBDD): Small molecular fragments identified to bind to a biological target can be linked to the this compound scaffold using click chemistry to generate more potent lead compounds.
-
Bioconjugation: Functionalized this compound derivatives can be "clicked" onto biomolecules such as peptides, proteins, or nucleic acids to create novel probes or targeted therapeutics.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of key this compound-derived building blocks and their subsequent use in CuAAC reactions.
Protocol 1: Synthesis of 4-Azido-1-tritylpiperidine from this compound
This protocol describes a two-step synthesis of 4-azido-1-tritylpiperidine, a key azide-functionalized building block.
Step 1: Synthesis of 4-Hydroxy-1-tritylpiperidine
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 355.48 | 10.0 g | 28.1 |
| Sodium borohydride (NaBH₄) | 37.83 | 1.27 g | 33.6 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Water (H₂O) | 18.02 | 100 mL | - |
| Saturated aq. NH₄Cl | - | 50 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | - | - |
Procedure:
-
To a stirred solution of this compound (10.0 g, 28.1 mmol) in a mixture of methanol (100 mL) and dichloromethane (100 mL) at 0 °C, add sodium borohydride (1.27 g, 33.6 mmol) portion-wise.
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Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (100 mL).
-
Remove the organic solvents under reduced pressure.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Wash the combined organic layers with saturated aqueous ammonium chloride solution (50 mL) and brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxy-1-tritylpiperidine as a white solid.
Step 2: Synthesis of 4-Azido-1-tritylpiperidine
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4-Hydroxy-1-tritylpiperidine | 357.50 | 5.0 g | 14.0 |
| Diphenylphosphoryl azide (DPPA) | 275.24 | 3.8 mL | 16.8 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 2.5 mL | 16.8 |
| Toluene | 92.14 | 50 mL | - |
| Water (H₂O) | 18.02 | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | - | - |
Procedure:
-
To a stirred solution of 4-hydroxy-1-tritylpiperidine (5.0 g, 14.0 mmol) in dry toluene (50 mL) at 0 °C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 mL, 16.8 mmol).
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Add diphenylphosphoryl azide (DPPA) (3.8 mL, 16.8 mmol) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-azido-1-tritylpiperidine.
Protocol 2: Synthesis of 1-Trityl-4-ethynylpiperidine from this compound
This protocol outlines a two-step synthesis of the alkyne-functionalized building block, 1-trityl-4-ethynylpiperidine.
Step 1: Synthesis of 1-Trityl-4-(tosyloxy)piperidine
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4-Hydroxy-1-tritylpiperidine | 357.50 | 5.0 g | 14.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 3.2 g | 16.8 |
| Triethylamine (TEA) | 101.19 | 2.9 mL | 21.0 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Water (H₂O) | 18.02 | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | - | - |
Procedure:
-
Dissolve 4-hydroxy-1-tritylpiperidine (5.0 g, 14.0 mmol) in dry dichloromethane (50 mL) and cool to 0 °C.
-
Add triethylamine (2.9 mL, 21.0 mmol) followed by the portion-wise addition of p-toluenesulfonyl chloride (3.2 g, 16.8 mmol).
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Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
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Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-trityl-4-(tosyloxy)piperidine.
Step 2: Synthesis of 1-Trityl-4-ethynylpiperidine
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 1-Trityl-4-(tosyloxy)piperidine | 511.67 | 5.0 g | 9.8 |
| Ethynyltrimethylsilane | 98.22 | 2.8 mL | 19.6 |
| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | 64.06 | 7.8 mL | 19.6 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |
| Tetrabutylammonium fluoride (TBAF, 1 M in THF) | 261.47 | 11.8 mL | 11.8 |
| Diethyl ether | 74.12 | 100 mL | - |
| Water (H₂O) | 18.02 | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | - | - |
Procedure:
-
To a solution of ethynyltrimethylsilane (2.8 mL, 19.6 mmol) in anhydrous tetrahydrofuran (20 mL) at -78 °C, add n-butyllithium (7.8 mL of a 2.5 M solution in hexanes, 19.6 mmol) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
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Add a solution of 1-trityl-4-(tosyloxy)piperidine (5.0 g, 9.8 mmol) in anhydrous tetrahydrofuran (30 mL) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction with water (50 mL) and extract with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Dissolve the crude product in THF (30 mL) and add tetrabutylammonium fluoride (11.8 mL of a 1 M solution in THF, 11.8 mmol).
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Stir the mixture at room temperature for 1 hour.
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Dilute with diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-trityl-4-ethynylpiperidine.
Protocol 3: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the click reaction between an azide and a terminal alkyne.
| Reagent/Solvent | Concentration/Amount | Role |
| Azide-functionalized compound | 1.0 equiv | Reactant |
| Alkyne-functionalized compound | 1.0-1.2 equiv | Reactant |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 0.05-0.1 equiv | Catalyst precursor |
| Sodium ascorbate | 0.1-0.2 equiv | Reducing agent |
| tert-Butanol/Water (1:1) | - | Solvent |
| Dichloromethane (DCM) or Ethyl acetate | - | Extraction solvent |
| Water (H₂O) | - | Quenching/Washing |
| Brine | - | Washing |
| Anhydrous Na₂SO₄ | - | Drying agent |
Procedure:
-
Dissolve the azide-functionalized compound (1.0 equiv) and the alkyne-functionalized compound (1.0-1.2 equiv) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.05-0.1 equiv) as a solution in a minimum amount of water.
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Add sodium ascorbate (0.1-0.2 equiv) as a freshly prepared solution in water.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 1,2,3-triazole product.
Visualizing the Workflow
The following diagrams illustrate the synthetic pathways and the general click chemistry workflow.
Caption: Synthetic pathway for 4-Azido-1-tritylpiperidine.
Caption: Synthetic pathway for 1-Trityl-4-ethynylpiperidine.
Caption: General workflow for the CuAAC click reaction.
Concluding Remarks
The strategic application of click chemistry with this compound derivatives provides a robust and efficient platform for the synthesis of novel and diverse chemical entities. The protocols outlined in these notes offer a foundation for researchers to explore the vast chemical space accessible through this powerful synthetic strategy, ultimately accelerating the discovery and development of new therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Tritylpiperidin-4-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-Tritylpiperidin-4-one. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the synthesis, purification, and handling of this important intermediate.
Synthesis Workflow and Troubleshooting Logic
The synthesis of this compound typically involves the N-alkylation of 4-piperidone with trityl chloride. The following diagram illustrates the general workflow and key decision points for troubleshooting.
Caption: General workflow for the synthesis and troubleshooting of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the recommended starting material: 4-piperidone freebase or its hydrochloride salt?
While both forms can be used, 4-piperidone hydrochloride monohydrate is often more stable and commercially available. If you use the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl and liberate the free amine for the reaction.
Q2: I am observing a low yield of this compound. What are the potential causes and how can I improve it?
Low yields in the N-tritylation of 4-piperidone can be attributed to several factors. A systematic approach to optimization is recommended.
Potential Causes and Solutions:
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Insufficient Base: The choice and amount of base are critical. Triethylamine (TEA) is a commonly used base. Ensure at least one equivalent is used for the freebase and two equivalents for the hydrochloride salt. Sterically hindered bases like diisopropylethylamine (DIPEA) can also be effective.
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Suboptimal Solvent: The reaction solvent influences the solubility of reagents and the reaction rate. Dichloromethane (DCM) and acetonitrile are common choices. If solubility is an issue, consider using a more polar solvent like dimethylformamide (DMF), but be mindful of potential difficulties in removal during workup.
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Reaction Temperature and Time: The bulky nature of the trityl group can lead to slow reaction kinetics. While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) may improve the reaction rate. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.
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Moisture in Reaction: Trityl chloride is sensitive to moisture and can hydrolyze to triphenylmethanol, a common byproduct that can complicate purification. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Data Presentation: Optimization of Reaction Conditions
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 | Yield (%) |
| Base | Triethylamine (2.2 eq) | Diisopropylethylamine (2.5 eq) | Potassium Carbonate | 65 |
| Solvent | Dichloromethane | Acetonitrile | Tetrahydrofuran | 85 |
| Temperature | Room Temperature | 40 °C | 60 °C | 70 |
| Time (h) | 12 | 24 | 48 | 80 |
Note: The data presented are representative and may vary based on specific experimental conditions.
Q3: I am observing a significant amount of a white, crystalline byproduct that is difficult to separate from my product. What is it and how can I minimize its formation?
This byproduct is likely triphenylmethanol, formed from the hydrolysis of trityl chloride.
Troubleshooting Strategies:
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Strict Anhydrous Conditions: As mentioned above, ensure all reagents and solvents are free of moisture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Order of Addition: Adding the trityl chloride solution slowly to the mixture of 4-piperidone and base can sometimes minimize the hydrolysis of the trityl chloride.
Q4: My purified product shows significant tailing during flash column chromatography on silica gel. How can I improve the separation?
Tailing is a common issue when purifying basic compounds like piperidine derivatives on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.
Purification Troubleshooting:
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Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the silica.
-
Triethylamine (TEA): Start with 0.5-1% (v/v) TEA in your mobile phase (e.g., ethyl acetate/hexanes).
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Ammonia in Methanol: A solution of 7N ammonia in methanol (typically 1-2%) can be effective for strongly basic compounds when added to the polar component of the eluent.
-
-
Alternative Stationary Phase:
-
Neutral or Basic Alumina: Alumina can be a good alternative to silica for the purification of basic compounds.
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Deactivated Silica Gel: Use commercially available amine-deactivated silica gel.
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Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 4-piperidone hydrochloride monohydrate (1.0 eq).
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Solvent and Base Addition: Add anhydrous acetonitrile (10 mL per gram of starting material) followed by diisopropylethylamine (2.5 eq). Stir the mixture at room temperature until the starting material is fully dissolved.
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Trityl Chloride Addition: In a separate flask, dissolve trityl chloride (1.1 eq) in anhydrous acetonitrile (5 mL per gram). Add this solution dropwise to the stirring piperidone solution over 15-20 minutes.
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Reaction Monitoring: Heat the reaction mixture to 40 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent with 1% triethylamine). The reaction is typically complete within 24 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with dichloromethane (3 x 20 mL).
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Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.
Logical Diagram for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
Technical Support Center: Purification of Crude 1-Tritylpiperidin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude 1-Tritylpiperidin-4-one.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent was too effective, keeping the product dissolved even at low temperatures.[1] - Too much solvent was used. - Premature crystallization occurred during hot filtration. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[2] - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Product "Oils Out" During Recrystallization | - The melting point of the compound is lower than the boiling point of the solvent. - The presence of significant impurities can lower the melting point of the mixture.[3] | - Switch to a lower-boiling point solvent or a different solvent system. - Try to purify the crude product by another method, such as column chromatography, before recrystallization.[3] |
| Colored Impurities Persist After Purification | - Highly colored impurities are present that co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[3] Be aware that charcoal can also adsorb some of the desired product. |
| Poor Separation in Column Chromatography | - The chosen mobile phase has either too high or too low polarity. - The column was improperly packed, leading to channeling. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.[4] A common starting point is a mixture of hexane and ethyl acetate.[4] - Ensure the column is packed uniformly without air bubbles or cracks.[5] |
| Product Elutes with Impurities in Column Chromatography | - Impurities have similar polarity to the product. | - Use a shallower solvent gradient during elution to improve separation. - Consider using a different stationary phase, such as alumina instead of silica gel.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as piperidin-4-one, trityl chloride, and the base used in the reaction (e.g., triethylamine). Byproducts from side reactions may also be present. Additionally, triphenylmethanol can be a significant impurity if the trityl group is partially cleaved during synthesis or workup.
Q2: Which purification method is better for this compound: recrystallization or column chromatography?
A2: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is often simpler and more scalable for removing small amounts of impurities from a mostly pure solid.[6] Column chromatography is more effective for separating complex mixtures or compounds with very similar properties to the desired product.[5][7]
Q3: What is a good starting solvent for the recrystallization of this compound?
A3: Based on the purification of similar piperidin-4-one derivatives, ethanol or a mixture of ethanol and another solvent like ethyl acetate or hexane is a good starting point.[6] The ideal solvent or solvent system should be determined through small-scale solubility tests.
Q4: How can I monitor the progress of my column chromatography?
A4: The elution can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[1] This allows you to identify which fractions contain the pure product.
Q5: My purified this compound is not a solid. What should I do?
A5: If the product is an oil, it may still contain residual solvent. Try drying it under a high vacuum. If it remains an oil, it may be due to persistent impurities. In this case, further purification by column chromatography may be necessary.
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[2]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.
Column Chromatography Protocol
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TLC Analysis: Develop a TLC method to separate this compound from its impurities. A mixture of hexane and ethyl acetate is a common mobile phase.[4] The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles.[7]
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Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel column.
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Elution: Add the mobile phase to the top of the column and begin to collect fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Decision workflow for choosing a purification method.
Caption: Step-by-step workflow for recrystallization.
References
Technical Support Center: Deprotection of 1-Tritylpiperidin-4-one
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-Tritylpiperidin-4-one in their synthetic workflows. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the deprotection of the N-trityl group.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of this compound.
Question: My deprotection reaction is incomplete, and I still observe the starting material. What should I do?
Answer:
Incomplete deprotection is a common issue and can be addressed by considering the following factors:
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Reaction Time and Temperature: The reaction may require a longer duration or gentle heating to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Acid Strength and Concentration: The choice and concentration of the acid are critical. While trifluoroacetic acid (TFA) is a common reagent, its effectiveness can be influenced by the substrate's reactivity and steric hindrance. Consider increasing the equivalents of the acid. For substrates sensitive to strong acids, a milder acid like formic acid can be an alternative, though it might require longer reaction times.[1][2]
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Moisture: Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
Question: I am observing unexpected side products in my reaction mixture. How can I minimize their formation?
Answer:
The formation of side products is often due to the reactivity of the trityl cation generated during the reaction.
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Use of Scavengers: The highly stable trityl cation can re-react with the deprotected piperidinone or other nucleophiles.[1] To prevent this, add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or triethylsilane (TES), which effectively trap the trityl cation.[3]
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Acid Sensitivity of the Piperidinone Ring: Although the piperidinone ring is generally stable, highly acidic conditions could potentially lead to undesired reactions. If you suspect ring-opening or other degradation, consider using a milder deprotection method, such as formic acid.
Question: The purification of my product is difficult due to the triphenylmethanol byproduct. What is the best way to remove it?
Answer:
Triphenylmethanol, the main byproduct of the deprotection, can sometimes co-elute with the desired product during chromatography.
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Chromatography: Careful optimization of the solvent system for column chromatography can improve separation.
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Extraction: An aqueous workup can help in removing some of the byproduct.
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Trituration/Crystallization: The crude product can be triturated with a suitable solvent (e.g., diethyl ether) to selectively dissolve the desired product, leaving the less soluble triphenylmethanol behind. Recrystallization of the crude product can also be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
A1: The most common and effective method for N-trityl deprotection is acid-catalyzed cleavage. Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or formic acid are frequently used.[1][2]
Q2: How can I monitor the progress of the deprotection reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot. LC-MS is another powerful technique to monitor the reaction and confirm the mass of the desired product.
Q3: Are there any non-acidic methods for N-trityl deprotection?
A3: While acidic cleavage is the most prevalent method, other conditions have been reported for specific substrates, such as catalytic hydrogenation. However, the compatibility of these methods with the piperidinone carbonyl group needs to be considered and may require empirical validation.
Q4: Can I use hydrochloric acid (HCl) for the deprotection?
A4: While HCl can be used for trityl deprotection, it is a very strong acid and might lead to undesired side reactions with the piperidinone moiety. Milder acids like TFA or formic acid are generally preferred to maintain the integrity of the core structure.
Data Presentation
The following table summarizes common acidic reagents used for trityl deprotection, with general observations on their application. Note that the yields are general and may vary for the specific substrate, this compound.
| Reagent(s) | Solvent(s) | Temperature | Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[2] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[1][2] |
| Acetic Acid (aq. 50%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of other acid-labile groups like Boc.[2] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the acid-catalyzed removal of the N-trityl group using TFA.
Materials:
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This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
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Triisopropylsilane (TIS, scavenger)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add TIS (1.1 equiv).
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Add TFA (2.0 - 10.0 equiv) dropwise at room temperature.
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Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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The crude product, piperidin-4-one, can be purified by column chromatography on silica gel or recrystallization as needed. The triphenylmethane byproduct (from the reaction of the trityl cation with TIS) is typically easily separated by chromatography.
Protocol 2: Deprotection using Formic Acid
This protocol provides a milder alternative to TFA for the deprotection of the N-trityl group.
Materials:
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This compound
-
Formic Acid (97+%)
-
Dioxane (optional, for co-evaporation)
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Diethyl ether (Et₂O)
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Water (H₂O)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Treat this compound with cold formic acid (97+%) and stir for a period ranging from a few minutes to a few hours, while monitoring the reaction by TLC.[1]
-
Once the reaction is complete, evaporate the formic acid under reduced pressure (an oil pump may be beneficial).
-
To aid in the complete removal of formic acid, co-evaporate the residue twice from dioxane (optional).
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The residue can then be worked up by extraction with water and an organic solvent. The insoluble triphenylmethanol byproduct can be removed by filtration.[1]
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The aqueous layer containing the product can be basified and extracted, or the solvent evaporated to yield the formate salt of piperidin-4-one.
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Troubleshooting decision tree for deprotection challenges.
References
Technical Support Center: Synthesis of 1-Tritylpiperidin-4-one
Welcome to the technical support center for the synthesis of 1-Tritylpiperidin-4-one. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: The yield of my this compound is significantly lower than expected. What are the possible reasons?
A1: Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
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Hydrolysis of Trityl Chloride: Trityl chloride is highly susceptible to hydrolysis, which converts it to the unreactive triphenylmethanol. This can be a major cause of low yield. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Suboptimal Base Concentration: An insufficient amount of base (e.g., triethylamine) will not effectively neutralize the HCl generated during the reaction, which can protonate the starting 4-piperidone, rendering it unreactive. Conversely, a large excess of base can sometimes lead to other side reactions.
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Purification Losses: Significant loss of product can occur during purification steps such as extraction and crystallization. Ensure efficient extraction and minimize the amount of solvent used for washing crystals during filtration.
Q2: I have a significant amount of a white, crystalline byproduct that is insoluble in my desired product's recrystallization solvent. What is it likely to be?
A2: This byproduct is most likely triphenylmethanol . It is formed from the hydrolysis of the starting material, trityl chloride, or the reaction of the intermediate trityl cation with any residual water in the reaction mixture.
-
Troubleshooting:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be appropriately dried before use.
-
Ensure the 4-piperidone hydrochloride starting material is dry.
-
Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Q3: My final product appears to be contaminated with the starting 4-piperidone. How can I improve the separation?
A3: Incomplete conversion is a common issue.
-
Reaction Optimization: Consider increasing the reaction time or slightly elevating the temperature to drive the reaction to completion. Adding a slight excess (1.1-1.2 equivalents) of trityl chloride can also help consume all the starting piperidone.
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Purification: Careful column chromatography can effectively separate this compound from the more polar 4-piperidone. A solvent system of ethyl acetate and hexanes is often effective. Alternatively, recrystallization from a suitable solvent like ethanol can also help in purification, as the solubility of the two compounds will differ.[1][2][3]
Q4: Is there a risk of forming a quaternary ammonium salt?
A4: While the formation of a quaternary ammonium salt by double alkylation of the piperidine nitrogen is a possibility in N-alkylation reactions, it is generally considered a minor side reaction in the case of tritylation.[4] The significant steric bulk of the trityl group disfavors the addition of a second trityl group. However, if using a less bulky alkylating agent in a related synthesis, this could be a more significant issue.
-
Mitigation: Using a stoichiometric amount or only a slight excess of trityl chloride will minimize the chance of this side reaction.
Data Presentation
The following table summarizes typical yields and the common side products observed in the synthesis of this compound. Please note that actual values can vary depending on the specific reaction conditions and scale.
| Product / Side Product | Typical Yield (%) | Notes |
| This compound | 75 - 90% | The desired product. Yield is highly dependent on anhydrous conditions. |
| Triphenylmethanol | 5 - 20% | The most common byproduct, formed from hydrolysis of trityl chloride. |
| Unreacted 4-Piperidone | Variable | Depends on reaction completion. Can be minimized with optimized conditions. |
| Quaternary Ammonium Salt | < 1% | Generally a very minor byproduct due to the steric hindrance of the trityl group. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below.
Materials:
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4-Piperidone hydrochloride
-
Trityl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in anhydrous dichloromethane, add triethylamine (2.2 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes to ensure the formation of the free base of 4-piperidone.
-
Add trityl chloride (1.1 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
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After completion, quench the reaction with water and extract the product with dichloromethane.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from ethanol to obtain this compound as a crystalline solid.[1][2]
Mandatory Visualization
The following diagrams illustrate the key chemical transformations and workflow.
Caption: Main reaction and side reactions in the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
References
Technical Support Center: 1-Tritylpiperidin-4-one Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and optimized protocols to improve the yield and purity of 1-Tritylpiperidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is a standard N-protection reaction. It involves the nucleophilic substitution of the secondary amine of 4-piperidone on trityl chloride (triphenylmethyl chloride). The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in this synthesis can typically be attributed to one of three main areas:
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Presence of Moisture: Trityl chloride and the intermediate trityl cation are highly reactive towards water, leading to the formation of triphenylmethanol as a significant byproduct. Ensuring anhydrous (dry) conditions is critical.
-
Suboptimal Base Selection: The base must be strong enough to deprotonate the 4-piperidone hydrochloride salt (if used) and scavenge the HCl produced, but not so hindered that the reaction is slow. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.
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Inefficient Purification: this compound is a basic compound and can bind irreversibly to acidic silica gel during column chromatography, leading to significant product loss.[1]
Q3: What are the main side products, and how can they be minimized?
The most common side product is triphenylmethanol . This forms when trityl chloride or the trityl cation reacts with moisture in the solvent or reagents.
-
Minimization Strategy:
-
Use anhydrous solvents and reagents.
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q4: How do I choose the appropriate solvent and base?
-
Solvent: Aprotic solvents that can dissolve the reagents are preferred. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices as they are anhydrous and compatible with the reaction conditions.
-
Base: A tertiary amine base is ideal.
-
Triethylamine (TEA): A cost-effective and common choice. Use at least 2.2 equivalents if starting from 4-piperidone hydrochloride (1 eq. to free the amine, 1 eq. for the reaction HCl, and a slight excess).
-
Diisopropylethylamine (DIPEA or Hünig's base): More sterically hindered and less nucleophilic than TEA, which can sometimes reduce side reactions.
-
Pyridine: Can be used as both the base and the solvent, though its removal can be more difficult.[2][3]
-
Q5: The reaction seems to stall or proceeds very slowly. What troubleshooting steps can I take?
If the reaction is sluggish, consider the following:
-
Increase Temperature: While the reaction often proceeds well at room temperature, gentle heating to 40-50°C can increase the rate. Monitor by TLC to avoid potential decomposition.
-
Add a Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used to accelerate the tritylation process.[2]
-
Check Reagent Purity: Ensure the trityl chloride has not hydrolyzed to triphenylmethanol during storage.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low Final Yield After Workup and Purification
| Possible Cause | Troubleshooting Steps & Solutions |
| Incomplete Reaction | Verify Completion: Monitor the reaction using Thin Layer Chromatography (TLC). If starting material (4-piperidone) is still present after several hours, consider adding a slight excess of trityl chloride (1.1-1.2 equivalents) or gently heating the reaction mixture. |
| Hydrolysis of Trityl Chloride | Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). This minimizes the formation of triphenylmethanol. |
| Product Loss During Extraction | pH Adjustment: Ensure the aqueous layer is basic (pH > 10) before extracting with an organic solvent like DCM or ethyl acetate. This ensures the piperidone nitrogen is deprotonated and the product is in the organic phase. |
| Product Loss During Chromatography | Neutralize Silica Gel: The basic nitrogen of the product interacts strongly with acidic silica gel, causing tailing and irreversible adsorption.[1] Pre-treat your silica gel by flushing the packed column with an eluent containing 1-2% triethylamine before loading your sample.[4] |
| Alternative Stationary Phase | Consider using neutral or basic alumina for chromatography, which is more suitable for purifying basic compounds.[1] |
Problem 2: Product is an Off-White or Yellow Solid After Purification
| Possible Cause | Troubleshooting Steps & Solutions |
| Trace Impurities | Recrystallization: If the product is only slightly colored, recrystallization can yield a pure, white solid. Test various solvent systems like ethyl acetate/hexanes or methanol/water. |
| Residual Palladium Catalyst (if from a prior step) | Charcoal Treatment: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and filter through a pad of Celite. This can remove colored organic impurities.[5] |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters and their expected impact on the N-tritylation reaction.
| Parameter | Condition | Effect on Yield/Purity | Rationale & Notes |
| Starting Material | 4-Piperidone HCl | Requires >2 eq. of base | One equivalent of base is consumed to neutralize the HCl salt before the reaction can begin. |
| 4-Piperidone Free Base | Requires >1 eq. of base | More direct, but the free base can be less stable on storage. | |
| Base | Triethylamine (TEA) | Good Yields | Standard, effective, and economical choice. Use 2.2-2.5 eq. for the HCl salt. |
| DIPEA | Good to Excellent Yields | Less nucleophilic than TEA, potentially reducing side reactions. Can be beneficial for sensitive substrates. | |
| Pyridine | Moderate to Good Yields | Can act as both solvent and base. Higher boiling point makes removal more difficult.[3] | |
| Solvent | Dichloromethane (DCM) | Excellent | Good solubility for reagents, volatile, and easy to make anhydrous. |
| Tetrahydrofuran (THF) | Excellent | Another good aprotic solvent choice. Ensure it is anhydrous. | |
| Acetonitrile (ACN) | Good | A more polar aprotic option, can be useful if solubility is an issue. | |
| Temperature | Room Temperature | Good Yields | Often sufficient for complete reaction within 3-16 hours.[6] |
| 40-50 °C | Higher Reaction Rate | Useful if the reaction is slow, but monitor for potential byproduct formation. | |
| Stoichiometry | 1.05 - 1.2 eq. TrCl | Optimal | A slight excess of trityl chloride ensures the full conversion of the starting piperidone. |
Experimental Protocols
Detailed Protocol for this compound Synthesis
This protocol describes the N-tritylation of 4-piperidone hydrochloride.
Materials:
-
4-Piperidone hydrochloride (1.0 eq.)
-
Trityl chloride (1.1 eq.)
-
Triethylamine (TEA) (2.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-piperidone hydrochloride (1.0 eq.). Place the flask under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: Add anhydrous DCM to the flask, followed by triethylamine (2.5 eq.). Stir the resulting suspension at room temperature for 15 minutes.
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Tritylation: Add trityl chloride (1.1 eq.) to the mixture in one portion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
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Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography using silica gel pre-treated with 1% TEA in the eluent. Elute with a gradient of ethyl acetate in hexanes. Combine the pure fractions and concentrate to afford this compound as a white solid.
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common issues in reactions with 1-Tritylpiperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Tritylpiperidin-4-one. The information is designed to address common issues encountered during chemical reactions and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the stability of the trityl group on this compound?
A1: The trityl (triphenylmethyl) group is a bulky protecting group for the piperidine nitrogen. It is known to be highly sensitive to acidic conditions and can be cleaved by Brønsted or Lewis acids.[1] Strong acids like trifluoroacetic acid (TFA) will readily deprotect the trityl group.[1][2] Even milder acidic conditions, such as refluxing in methanol with lithium chloride, can lead to detritylation.[3] It is generally stable to basic conditions.
Q2: How can I purify this compound and its derivatives?
A2: Purification of this compound and its derivatives is typically achieved through standard laboratory techniques. Due to the hydrophobic nature of the trityl group, these compounds are often amenable to flash column chromatography on silica gel.[1] Common solvent systems for chromatography include mixtures of hexane and ethyl acetate.[4] Recrystallization from solvents like ethanol or mixtures of methanol and ethyl acetate can also be an effective method for purification.[5][6]
Q3: Are there any specific handling precautions for this compound?
A3: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Given the potential for the trityl group to be acid-labile, it is advisable to avoid acidic environments during storage and handling unless deprotection is intended.
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination Reactions
Question: I am attempting a reductive amination with this compound and a primary amine, but I am observing very low yields of the desired secondary amine product. What could be the problem?
Answer: Low yields in reductive amination can stem from several factors. The key steps are the formation of an imine intermediate followed by its reduction.[7][8] Here are potential causes and solutions:
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Inefficient Imine Formation: The formation of the imine is an equilibrium-driven process and can be slow.
-
Solution: Consider adding a mild acid catalyst, such as acetic acid, to facilitate imine formation.[9] The use of a dehydrating agent, like molecular sieves, can also drive the equilibrium towards the imine.
-
-
Premature Reduction of the Ketone: The reducing agent might be reducing the starting ketone before the imine has had a chance to form.
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Solution: Use a milder and more selective reducing agent that preferentially reduces the imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN) are commonly used for this purpose as they are less reactive towards ketones at neutral or slightly acidic pH.[7][10]
-
-
Steric Hindrance: The bulky trityl group may sterically hinder the approach of the amine to the carbonyl group.
-
Solution: Increase the reaction time and/or temperature to overcome the steric barrier. However, be mindful that prolonged heating can lead to side reactions.
-
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting logic for low yield in reductive amination.
Issue 2: Unexpected Loss of the Trityl Group
Question: During my reaction, I am observing the formation of a byproduct that appears to be the deprotected piperidine derivative. Why is this happening and how can I prevent it?
Answer: The trityl group is cleaved under acidic conditions.[1] Accidental deprotection is a common issue if the reaction conditions are not carefully controlled.
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Acidic Reagents or Byproducts: The presence of acid, even in catalytic amounts, can lead to the loss of the trityl group. Some reactions generate acidic byproducts.
-
Solution: Ensure all reagents and solvents are neutral. If an acid catalyst is required for the reaction, use the mildest possible acid at the lowest effective concentration. Consider using a non-acidic catalyst if one is available for the desired transformation. If acidic byproducts are formed, consider adding a non-nucleophilic base to the reaction mixture to neutralize them as they form.
-
-
Lewis Acid Catalysts: Lewis acids can also facilitate the cleavage of the trityl group.[1]
-
Solution: Avoid the use of Lewis acids if possible. If a Lewis acid is necessary, screen for milder options and use stoichiometric or sub-stoichiometric amounts.
-
Data on Trityl Group Lability
| Protecting Group | Relative Rate of Deprotection (Approx.) | Cleavage Conditions |
| Trityl (Tr) | 1 | 80% Acetic Acid (48 hours) |
| Monomethoxytrityl (MMT) | 10 | 80% Acetic Acid |
| Dimethoxytrityl (DMT) | ~300 | 80% Acetic Acid (minutes) / 3% TCA in DCM |
Table adapted from information on trityl protecting groups in nucleoside chemistry, which illustrates the effect of electron-donating groups on the lability of the trityl group.[11]
Issue 3: Poor Reactivity in Wittig Reactions
Question: I am having difficulty getting this compound to react in a Wittig reaction. The starting material is largely unconsumed. What could be the issue?
Answer: The reactivity of ketones in Wittig reactions can be influenced by steric hindrance.[12][13] The bulky trityl group, although not directly adjacent to the carbonyl, can contribute to the overall steric environment of the molecule.
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Sterically Hindered Ketone: this compound can be considered a sterically hindered ketone, which can react slowly, especially with stabilized Wittig reagents.[12][14]
-
Solution: Use a more reactive, non-stabilized ylide. These are typically generated in situ from phosphonium salts using a strong base like n-butyllithium or sodium hydride.[14] Increasing the reaction temperature and time may also be necessary.
-
-
Unstable Ylide: Some Wittig reagents, particularly those that are not stabilized, can be unstable.[4]
-
Solution: Generate the ylide in situ in the presence of the ketone. This can sometimes improve the yield by trapping the ylide as it is formed.[4]
-
-
Base Incompatibility: The choice of base is crucial for generating the ylide.
-
Solution: Ensure the base is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-BuLi, NaH, or t-BuOK are typically required.[14]
-
Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide
-
Phosphonium Salt Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.
-
Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise via syringe. The solution should turn a characteristic orange/yellow color, indicating ylide formation. Allow the mixture to stir at 0 °C for 1 hour.
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Reaction with Ketone: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Issue 4: Complications in Aldol Condensation Reactions
Question: I am trying to perform a base-catalyzed aldol condensation with this compound, but I am getting a complex mixture of products and low yield of the desired enone.
Answer: Aldol reactions with ketones can be less favorable than with aldehydes, and self-condensation can be a competing side reaction if another carbonyl compound is used.[15][16]
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Equilibrium Position: The aldol addition equilibrium for ketones often lies on the side of the starting materials.[17]
-
Solution: Driving the reaction towards the condensation product by removing water as it is formed can improve the yield. This is often achieved by heating the reaction mixture.[15]
-
-
Crossed-Aldol Complexity: If reacting with another enolizable carbonyl compound, a mixture of up to four products can be formed.[16]
-
Solution: To achieve a selective crossed-aldol reaction, use a non-enolizable aldehyde (e.g., benzaldehyde) as the electrophilic partner.[16] In this scenario, this compound would act as the enolate precursor.
-
-
Directed Aldol Conditions: For more control, consider a directed aldol approach.
-
Solution: Pre-form the enolate of this compound using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature. Then, add the electrophilic carbonyl compound. This allows for a more controlled reaction and can minimize side products.
-
Signaling Pathway for a Directed Aldol Reaction
Caption: Workflow for a directed aldol condensation reaction.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. rua.ua.es [rua.ua.es]
- 4. reddit.com [reddit.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jocpr.com [jocpr.com]
- 9. reddit.com [reddit.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. adichemistry.com [adichemistry.com]
- 17. Aldol Addition and Condensation Reactions - Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Reaction Condition Optimization for 1-Tritylpiperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Tritylpiperidin-4-one, a key intermediate in the development of various pharmaceutical compounds. This guide is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and troubleshoot common issues encountered during the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the N-tritylation of 4-piperidone or its hydrochloride salt using trityl chloride in the presence of a suitable base. This reaction protects the secondary amine of the piperidone ring with a bulky trityl group.
Q2: Why is a base necessary in the N-tritylation reaction?
A2: A base is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction between 4-piperidone and trityl chloride. If not neutralized, the HCl will form a salt with the unreacted 4-piperidone, rendering it non-nucleophilic and halting the reaction.
Q3: What are the recommended bases for this reaction?
A3: Non-coordinating, sterically hindered bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are highly recommended. While pyridine can also be used, it may sometimes lead to lower yields due to the formation of a less reactive complex with the trityl cation.
Q4: Can the ketone functionality in 4-piperidone interfere with the N-tritylation reaction?
A4: Under standard N-tritylation conditions, the ketone group is generally unreactive towards trityl chloride. However, under strongly basic conditions or at elevated temperatures, side reactions involving the enolate of the ketone, such as self-aldol condensation, can potentially occur. It is important to maintain controlled reaction conditions to minimize these side reactions.
Experimental Protocols
Protocol 1: N-Tritylation of 4-Piperidone Hydrochloride
This protocol details the synthesis of this compound from 4-piperidone hydrochloride.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Trityl chloride (Triphenylmethyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
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Ethanol for recrystallization
Procedure:
-
To a stirred suspension of 4-piperidone hydrochloride monohydrate (1 equivalent) in anhydrous dichloromethane (DCM), add triethylamine (2.2 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-20 minutes to liberate the free base of 4-piperidone.
-
Add trityl chloride (1.1 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.[1][2][3]
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of this compound.
| Parameter | Condition | Notes |
| Starting Material | 4-Piperidone or 4-Piperidone Hydrochloride | The hydrochloride salt is often more stable and readily available. |
| Tritylating Agent | Trityl Chloride | Typically used in a slight excess (1.05-1.2 equivalents). |
| Base | Triethylamine (TEA) or DIPEA | Use at least 2 equivalents when starting with the hydrochloride salt. |
| Solvent | Dichloromethane (DCM), Chloroform, or THF | Anhydrous conditions are recommended to prevent hydrolysis of trityl chloride. |
| Temperature | Room Temperature | The reaction is generally run at ambient temperature. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Work-up | Aqueous wash | To remove the base hydrochloride salt and other water-soluble impurities. |
| Purification | Recrystallization (e.g., from ethanol) | To obtain the pure product.[1][2][3] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete liberation of the free amine from its hydrochloride salt.2. Hydrolysis of trityl chloride due to moisture.3. Insufficient amount of base.4. Poor quality of reagents. | 1. Ensure at least 2 equivalents of base are used with the hydrochloride salt and allow sufficient time for the free base to form before adding trityl chloride.2. Use anhydrous solvents and perform the reaction under an inert atmosphere.3. Use a slight excess of base to ensure complete neutralization of HCl.4. Use fresh, high-purity starting materials. |
| Formation of Multiple Byproducts (Visible on TLC) | 1. Self-condensation of 4-piperidone (aldol reaction) under basic conditions.2. Reaction of trityl chloride with residual water to form triphenylmethanol.3. Over-reaction leading to quaternary ammonium salt (less likely due to steric hindrance). | 1. Avoid excessively high temperatures and strong bases. Add the base and trityl chloride at a controlled rate.2. Ensure anhydrous reaction conditions.3. Use a slight excess of the amine relative to trityl chloride. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities, such as unreacted starting materials or byproducts.2. Residual solvent. | 1. Purify the crude product using column chromatography on silica gel before attempting recrystallization.2. Ensure the product is thoroughly dried under vacuum to remove all solvent residues. |
| Slow or Incomplete Reaction | 1. Steric hindrance from the bulky trityl group.2. Insufficient reactivity of the amine. | 1. Increase the reaction time and continue to monitor by TLC.2. Consider using a more reactive tritylating agent, although trityl chloride is generally sufficient. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree to diagnose and resolve common causes of low product yield.
References
stability issues of 1-Tritylpiperidin-4-one under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-Tritylpiperidin-4-one under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue: Unexpected Deprotection or Degradation of this compound in an Experiment
Symptoms:
-
Disappearance of the starting material (this compound) in reaction monitoring (e.g., TLC, LC-MS).
-
Appearance of a new, more polar spot/peak corresponding to 4-piperidone.
-
Formation of a white precipitate (triphenylmethanol or other trityl derivatives).
-
Inconsistent reaction outcomes.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Acidic Conditions | The N-trityl group is highly sensitive to acid. Even trace amounts of acid in solvents, reagents, or on glassware can catalyze its cleavage to form 4-piperidone and the trityl cation.[1] |
| Solutions: • Neutralize all reagents and solvents before use.• Use acid-free purification methods (e.g., neutral alumina chromatography instead of silica gel).• If acidic conditions are unavoidable, consider using a more robust protecting group. | |
| Lewis Acids | Lewis acids (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂) can also efficiently cleave the trityl group.[2] |
| Solutions: • Avoid the use of Lewis acids if the trityl group needs to be retained.• If a Lewis acid is essential for the desired transformation, a different N-protecting group should be considered. | |
| Elevated Temperatures during Deprotection | While not a primary cause for the trityl group itself, elevated temperatures can accelerate degradation if trace acids are present. |
| Solutions: • Perform reactions at the lowest effective temperature.• If deprotection is intended, it is often carried out at room temperature or below. | |
| Basic Conditions (Self-Condensation) | While the trityl group is generally stable in basic conditions, the piperidin-4-one ring can undergo self-condensation reactions (e.g., Aldol condensation) in the presence of a strong base, leading to dimers or polymers.[3] Piperidones are also known to form enamines in the presence of secondary amines.[4] |
| Solutions: • Use non-nucleophilic, sterically hindered bases if a base is required.• Keep reaction temperatures low to minimize side reactions.• Use dilute conditions to disfavor intermolecular reactions. |
Frequently Asked Questions (FAQs)
Q1: Under what pH conditions is this compound unstable?
A1: this compound is highly unstable under acidic conditions (low pH). The N-trityl protecting group is readily cleaved by both Brønsted and Lewis acids.[1][2] While the trityl group itself is generally stable to bases, the piperidin-4-one moiety may be susceptible to self-condensation reactions under strongly basic conditions.[3]
Q2: What are the typical reagents used to deprotect the N-trityl group?
A2: A variety of acidic reagents can be used for the deprotection of the N-trityl group. The choice of reagent can be tailored to the sensitivity of other functional groups in the molecule. Common deprotection cocktails include:
| Reagent | Conditions | Notes |
| Trifluoroacetic acid (TFA) | 1-5% TFA in Dichloromethane (DCM) | A very common and efficient method for complete deprotection.[2] |
| Hydrochloric acid (HCl) | HCl in an organic solvent (e.g., dioxane, ether) | Effective for cleavage of the trityl group.[5] |
| Acetic Acid/Formic Acid | 80% acetic acid or formic acid | Milder conditions that can sometimes be used for selective deprotection in the presence of other acid-sensitive groups like TBS ethers.[1] |
| Lewis Acids (e.g., MgBr₂, BF₃·OEt₂) | Varies (e.g., MgBr₂ in CH₂Cl₂, BF₃·OEt₂ in CH₂Cl₂/MeOH) | Can be used for deprotection under aprotic conditions.[2] |
| Amberlyst 15 ion-exchange resin | CH₂Cl₂/MeOH | A heterogeneous catalyst that can be filtered off, simplifying workup.[2] |
Q3: What are the primary degradation products of this compound?
A3:
-
Under Acidic Conditions: The primary degradation products are 4-piperidone and a trityl cation . The trityl cation is highly reactive and can be trapped by nucleophilic scavengers (e.g., triethylsilane, water, or thioanisole) to form triphenylmethane, triphenylmethanol, or other derivatives, respectively.[1][6]
-
Under Basic Conditions: Potential degradation products could include dimers or polymers resulting from Aldol-type self-condensation of the piperidin-4-one ring.
Q4: How can I prevent the re-attachment of the trityl group after cleavage?
A4: The cleaved trityl cation is an electrophile and can re-attach to nucleophiles in the reaction mixture. To prevent this, "scavengers" are added to the cleavage cocktail to irreversibly trap the trityl cation.[6] A highly effective scavenger is triisopropylsilane (TIS).[6]
Q5: Are there any recommended storage conditions for this compound?
A5: To ensure long-term stability, this compound should be stored in a cool, dry place, away from acidic vapors. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and atmospheric acids.
Experimental Protocols
Protocol 1: Standard Deprotection of this compound under Acidic Conditions
-
Dissolution: Dissolve this compound in dichloromethane (DCM).
-
Reagent Addition: Add a solution of 1-5% trifluoroacetic acid (TFA) in DCM to the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-piperidone.
-
-
Purification: Purify the crude product by an appropriate method (e.g., distillation or crystallization) if necessary.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Overcoming Steric Hindrance of the Trityl Group
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered due to the steric hindrance of the trityl (triphenylmethyl) protecting group in chemical reactions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Question 1: My trityl protection reaction is slow, incomplete, or results in a very low yield. What can I do?
Answer:
This is a frequent issue directly related to the significant steric bulk of the trityl group, which can impede its reaction with hydroxyl groups, especially secondary or tertiary ones.[1][2]
Potential Causes:
-
High Steric Hindrance: The target alcohol is sterically congested, preventing the bulky trityl group from approaching.[1][3] The trityl group is so large that it selectively reacts with less hindered primary alcohols over secondary alcohols.[2][3]
-
Insufficient Base/Catalyst: The base used (e.g., pyridine) may not be strong enough to facilitate the reaction, or the catalyst (e.g., DMAP) concentration is too low.[2]
-
Non-Optimal Solvent: The solvent may not adequately dissolve the reagents or stabilize the reaction intermediates.
-
Reagent Quality: Moisture or impurities in the reagents or solvent can quench the reaction.[1]
Troubleshooting Strategies:
-
Switch to a More Reactive Tritylating Agent: Standard trityl chloride (Tr-Cl) proceeds via a stable SN1 intermediate.[2] For hindered alcohols, consider more reactive agents like trityl triflate (TrOTf).[2]
-
Optimize the Base and Catalyst: Use a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) or sodium hydride (NaH).[1] Ensure an adequate catalytic amount of DMAP (4-dimethylaminopyridine) is used, as it acts as a transfer reagent.[2]
-
Change the Solvent: Switch to a polar aprotic solvent like DCM (dichloromethane), THF (tetrahydrofuran), or acetonitrile, which can help stabilize the trityl cation intermediate.[1]
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[1]
-
Ensure Anhydrous Conditions: Use freshly dried solvents and high-purity reagents to prevent side reactions, such as the formation of triphenylmethanol.[1]
Question 2: My detritylation reaction is sluggish, incomplete, or causes decomposition of my starting material. How can I resolve this?
Answer:
Incomplete detritylation is often due to the stability of the trityl cation and the reversibility of the cleavage reaction.[4] The liberated trityl cation can re-attach to the deprotected functional group.[4]
Potential Causes:
-
Insufficient Acid Strength: The acid used is not strong enough to efficiently cleave the trityl ether bond.
-
Lack of a Scavenger: The highly reactive trityl carbocation generated during cleavage can re-react with the deprotected alcohol or other nucleophiles in the mixture.[2][4]
-
Acid-Sensitive Functional Groups: Other protecting groups (e.g., Boc, TBS) or functionalities in your molecule may be sensitive to the acidic conditions required for detritylation.[5][6]
-
Side Reactions: Neighboring group participation, such as acetyl group migration in carbohydrate chemistry, can occur during deprotection.[7][8]
Troubleshooting Strategies:
-
Use an Effective Scavenger: The most critical step is to add a scavenger to irreversibly trap the trityl cation. Triisopropylsilane (TIS) is highly effective, converting the trityl cation to the inert triphenylmethane.[4]
-
Optimize Acidic Conditions: While strong acids like neat Trifluoroacetic Acid (TFA) are effective, milder conditions can be screened to improve selectivity.[2][4] Lewis acids can also be used and may offer different selectivity, especially for substrates capable of bidentate chelation.[2][5]
-
Monitor the Reaction: Track the reaction's progress using TLC or HPLC to determine the optimal reaction time. Prolonged exposure to strong acid can lead to side reactions.[4] For many peptide applications, 2-4 hours is sufficient.[4]
-
Consider a Microflow Reactor: For sensitive substrates, especially in carbohydrate chemistry, using a microflow reactor can optimize reaction time and temperature, thereby inhibiting side reactions like acetyl group migration.[7][8]
Table 1: Comparison of Common Detritylation Reagents
| Reagent Cocktail (v/v/v) | Primary Use & Characteristics | Typical Reaction Time | Reference(s) |
| 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for robust peptides and molecules. Highly effective. | 2–4 hours | [4] |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | "Reagent K" for peptides with sensitive residues (Cys, Met, Trp). | 2–4 hours | [4] |
| Acetic Acid / Formic Acid | Milder conditions. Can allow for selective deprotection in the presence of silyl ethers (e.g., TBS). | Varies (longer) | [2] |
| BF₃·OEt₂, ZnBr₂, MgBr₂ | Lewis acids. Can be mild and selective, especially with chelating substrates. | Varies | [2][5] |
Frequently Asked Questions (FAQs)
Question 1: What is steric hindrance and why is the trityl group so problematic?
Answer:
Steric hindrance is a chemical phenomenon where the spatial bulk of a functional group slows down or prevents a chemical reaction.[1] The trityl group, consisting of three phenyl rings attached to a central carbon, is exceptionally bulky.[2] This size physically blocks the approach of nucleophiles or reagents to the reaction center, leading to slower reaction rates and lower yields.[1] This property, however, is also useful, as it allows for the selective protection of sterically accessible primary alcohols in the presence of more hindered secondary or tertiary alcohols.[9]
Question 2: Are there less sterically hindered or more labile alternatives to the standard trityl group?
Answer:
Yes, several derivatives of the trityl group have been developed to modulate its properties. Electron-donating groups on the phenyl rings can stabilize the trityl cation intermediate, making the group more acid-labile and easier to remove.
-
MMT (Monomethoxytrityl): A 4-methoxy group increases the rate of acidic deprotection by about 10-fold compared to the standard trityl group.[2]
-
DMT (Dimethoxytrityl): With two 4-methoxy groups, this derivative is significantly more acid-labile and is widely used in oligonucleotide synthesis for the protection of the 5'-hydroxyl group.[10]
-
Pixyl (9-phenylxanthen-9-yl): This group has also been proposed as an alternative to the DMT group in oligonucleotide synthesis.[11]
Table 2: Relative Deprotection Rates of Trityl Derivatives
| Protecting Group | Structure | Relative Rate of Acid-Catalyzed Cleavage |
| Trityl (Tr) | (C₆H₅)₃C- | 1 |
| Monomethoxytrityl (MMT) | (p-CH₃OC₆H₄)(C₆H₅)₂C- | ~10 |
| Dimethoxytrityl (DMT) | (p-CH₃OC₆H₄)₂ (C₆H₅)C- | ~100-300 |
Note: Rates are approximate and can vary based on substrate and reaction conditions.
Question 3: How can I selectively deprotect a trityl group in the presence of other acid-labile groups like Boc or silyl ethers?
Answer:
This requires exploiting the different sensitivities of the protecting groups to acidic conditions, a strategy known as orthogonal protection. The trityl group is generally more acid-labile than many other common protecting groups.
-
Trityl vs. Silyl Ethers (e.g., TBDMS, TIPS): Trityl ethers can often be cleaved using very mild acids like formic or acetic acid, which will leave most silyl ethers intact.[2][6] Conversely, silyl ethers are uniquely cleaved by fluoride ion sources (e.g., TBAF), which do not affect trityl ethers.[10]
-
Trityl vs. Boc: The N-Boc group is also removed by strong acid (like TFA), similar to the trityl group.[12] Selective removal is challenging. However, some Lewis acids may show selectivity.[5] In cases where both must be present, it may be necessary to re-evaluate the synthetic strategy to use a more orthogonal protecting group for the amine, such as Cbz (removed by hydrogenolysis) or Fmoc (removed by base).[12]
Experimental Protocols & Visualizations
Protocol: General Procedure for Acid-Catalyzed Detritylation with a Scavenger
This protocol is a general guideline for the deprotection of a trityl-protected alcohol using TFA and TIS as a scavenger.
-
Preparation: Dissolve the trityl-protected compound in a suitable dry solvent (e.g., dichloromethane, DCM) to a concentration of approximately 0.1 M under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Scavenger: To the solution, add triisopropylsilane (TIS) (typically 2.5 to 5 equivalents relative to the substrate).
-
Initiation of Deprotection: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (often used in a mixture, e.g., 50-95% in DCM, depending on the substrate's sensitivity).
-
Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 1-4 hours.[4]
-
Workup: Once the reaction is complete, carefully quench any remaining acid by adding a mild base (e.g., a saturated solution of sodium bicarbonate) until the aqueous layer is neutral or slightly basic.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using flash column chromatography.
Diagrams
Caption: General workflow for troubleshooting reactions involving trityl groups.
Caption: Decision tree for selecting a trityl deprotection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
alternative protecting groups for 4-piperidone to avoid trityl issues
Welcome to the technical support center for synthetic chemistry. This guide provides detailed information on selecting and using alternative protecting groups for the secondary amine of 4-piperidone, focusing on overcoming common challenges associated with the trityl group.
Frequently Asked Questions (FAQs)
Q1: What are the common issues encountered with the trityl (Tr) protecting group for 4-piperidone?
The trityl group, while effective for protecting amines and alcohols, presents several challenges, particularly in multi-step syntheses.[1] Key issues include:
-
Acid Lability: The trityl group is highly sensitive to acidic conditions and is readily cleaved by acids such as trifluoroacetic acid (TFA) or even milder acids.[1][2] This sensitivity can lead to premature deprotection during reactions or purification steps (e.g., silica gel chromatography).
-
Unwanted Cleavage: Significant loss of the trityl group can occur during routine downstream processing, such as drying under high vacuum.[3] This is hypothesized to be due to the removal of volatile basic counterions, leading to an acidic environment that facilitates detritylation.[3]
-
Steric Hindrance: The large size of the triphenylmethyl group can be advantageous for selective protection but may also sterically hinder subsequent reactions at neighboring positions.[1]
-
Cation Formation: Deprotection generates a stable trityl cation, which can act as an electrophile and lead to unwanted side reactions with other nucleophiles in the molecule if not properly scavenged.[1]
Alternative Protecting Groups: A Comparative Guide
To circumvent the issues associated with the trityl group, researchers can utilize several robust and orthogonal alternatives. The most common choices are the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. The selection of a suitable protecting group is dictated by its stability profile and the reaction conditions planned for subsequent synthetic steps.[4]
Decision Pathway for Selecting a Protecting Group
The following diagram illustrates a logical workflow for choosing an appropriate protecting group based on the chemical environment of your synthetic route.
Caption: Logic diagram for selecting an appropriate protecting group.
Data Summary: Stability and Deprotection Conditions
The table below summarizes the stability of each protecting group under various conditions, providing a clear basis for orthogonality.
| Protecting Group | Structure | Cleavage Condition | Stable To | Potentially Labile To |
| Boc | t-Butyl Carbamate | Strong Acid (e.g., TFA, HCl in Dioxane)[4][5] | Bases, Hydrogenolysis, Mild Acids[4][6] | Strong Nucleophiles |
| Cbz | Benzyl Carbamate | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[4] | Strong Acids, Bases[7] | Strong Reducing Agents (e.g., Na/NH₃)[7] |
| Fmoc | Fluorenyl Carbamate | Base (e.g., 20% Piperidine in DMF)[8][9] | Acids[8] | Catalytic Hydrogenolysis (less reactive than Cbz)[8] |
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups in organic synthesis due to its robustness and straightforward, non-hydrogenolytic cleavage conditions. N-Boc-4-piperidone is a widely available commercial starting material.[10][11]
Experimental Protocols
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. reddit.com [reddit.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 11. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]
Validation & Comparative
Comparative Analysis of the ¹H NMR Spectrum of 1-Tritylpiperidin-4-one and Related Piperidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to the ¹H NMR Spectral Features of Substituted Piperidin-4-ones
Predicted ¹H NMR Spectrum of 1-Tritylpiperidin-4-one
The structure of this compound is characterized by a bulky trityl (triphenylmethyl) group attached to the nitrogen atom of the piperidin-4-one ring. This substitution pattern is expected to exert significant electronic and steric effects, which will be reflected in the ¹H NMR spectrum.
-
Aromatic Protons (Trityl Group): The fifteen protons of the three phenyl rings are anticipated to appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm. The overlapping signals arise from the ortho, meta, and para protons of the phenyl groups.
-
Piperidinone Ring Protons: The eight protons on the piperidinone ring are expected to exhibit distinct signals. Due to the chair conformation of the piperidine ring, axial and equatorial protons will have different chemical shifts.
-
Protons at C2 and C6 (α to Nitrogen): These protons are expected to be deshielded due to the inductive effect of the adjacent nitrogen atom. The presence of the bulky trityl group may restrict conformational flexibility, leading to well-resolved signals for the axial and equatorial protons. They are predicted to appear as multiplets in the range of δ 2.8 - 3.2 ppm.
-
Protons at C3 and C5 (α to Carbonyl): These protons are adjacent to the carbonyl group and are expected to be deshielded. They will likely appear as triplets or multiplets around δ 2.4 - 2.7 ppm. The coupling with the protons at C2 and C6 will lead to complex splitting patterns.
-
Comparative ¹H NMR Data
To provide a context for the predicted spectrum of this compound, the following table summarizes the experimental ¹H NMR data for other N-substituted and C-substituted piperidin-4-one derivatives. This comparison highlights how different substituents influence the chemical shifts and multiplicities of the piperidinone ring protons.
| Compound | Aromatic Protons (δ, ppm) | H-2, H-6 (δ, ppm) | H-3, H-5 (δ, ppm) | Other Protons (δ, ppm) | Solvent |
| This compound (Predicted) | 7.0 - 7.5 (m, 15H) | 2.8 - 3.2 (m, 4H) | 2.4 - 2.7 (m, 4H) | - | CDCl₃ |
| 1-Methyl-4-piperidone | - | 2.6 - 2.8 (m, 4H) | 2.3 - 2.5 (m, 4H) | 2.3 (s, 3H, N-CH₃) | CDCl₃ |
| 1-Benzyl-4-piperidone | 7.2 - 7.4 (m, 5H) | 2.7 - 2.9 (m, 4H) | 2.5 - 2.7 (m, 4H) | 3.6 (s, 2H, N-CH₂Ph) | CDCl₃ |
| N-Acetyl-4-piperidone | - | 3.7 - 3.9 (m, 2H), 3.5 - 3.7 (m, 2H) | 2.4 - 2.6 (m, 4H) | 2.1 (s, 3H, COCH₃) | CDCl₃ |
| 2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one | 6.4 - 6.7 (m, 4H) | ~4.0 (m, 2H) | 2.5 - 2.8 (m, 2H) | 3.8 (s, 18H, OCH₃), 1.0, 0.8 (s, 6H, C(CH₃)₂) | CDCl₃ |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), t (triplet), and m (multiplet).
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general procedure for acquiring a ¹H NMR spectrum of a piperidin-4-one derivative.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Instrument Setup:
-
The ¹H NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
The instrument is tuned and locked onto the deuterium signal of the solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
The free induction decay (FID) signal is recorded.
4. Data Processing:
-
The FID is subjected to a Fourier transform to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts of the signals are referenced to the internal standard (TMS at 0 ppm).
-
The integrals of the signals are determined to establish the relative number of protons for each resonance.
-
The multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) are analyzed to deduce the connectivity of the protons in the molecule.
Workflow for ¹H NMR Spectrum Analysis
The following diagram illustrates the logical workflow for the analysis of a ¹H NMR spectrum of a substituted piperidin-4-one.
Caption: A flowchart illustrating the key steps involved in the acquisition, processing, and interpretation of a ¹H NMR spectrum for structural analysis.
This guide provides a foundational understanding of the ¹H NMR spectral characteristics of this compound and its analogues. For definitive structural confirmation of a newly synthesized compound, it is always recommended to perform a comprehensive set of 1D and 2D NMR experiments.
A Comparative Guide to the 13C NMR Characterization of 1-Tritylpiperidin-4-one
This guide provides a detailed comparison of the 13C NMR spectral data of 1-Tritylpiperidin-4-one with its parent heterocycle, piperidin-4-one, and the structurally related triphenylmethane. This analysis, supported by experimental protocols and data visualization, offers researchers, scientists, and drug development professionals a comprehensive reference for the characterization of this and similar substituted piperidine scaffolds.
Comparative 13C NMR Data
The following table summarizes the 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound, piperidin-4-one, and triphenylmethane. The data for this compound is based on a predicted spectrum, while the data for the comparative compounds are from experimental sources.
| Carbon Atom | This compound (Predicted, D₂O)[1] | Piperidin-4-one (CDCl₃) | Triphenylmethane (CDCl₃) |
| C=O | 165.10 | ~208 | - |
| C-Trityl (quaternary) | 96.67 | - | 57.0 |
| C-Trityl (ipso) | 149.17 | - | 144.1 |
| C-Trityl (ortho) | 131.13, 131.19 | - | 129.6 |
| C-Trityl (meta) | 132.04, 135.70 | - | 128.5 |
| C-Trityl (para) | 140.74 | - | 126.5 |
| C-Piperidine (α to N) | 44.80 | ~50 | - |
| C-Piperidine (β to N) | 25.90 | ~41 | - |
Experimental Protocols
A standard protocol for acquiring a 13C NMR spectrum of a small organic molecule like this compound is as follows:
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
If desired, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
2. NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and obtain sharp signals.
-
Tune and match the 13C probe to the correct frequency.
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR experiment is typically performed to simplify the spectrum by removing C-H coupling.
-
Key acquisition parameters include:
-
Pulse Angle: A 30-45° pulse is common for routine spectra.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive phase.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum to the solvent peak or TMS. For example, the central peak of the CDCl₃ triplet is set to 77.16 ppm.
-
Integrate the peaks if quantitative analysis is required (with appropriate acquisition parameters).
Visualizations
The following diagrams illustrate key relationships and workflows pertinent to the 13C NMR characterization of this compound.
Caption: Influence of the Trityl Group on Piperidinone Chemical Shifts.
Caption: General Workflow for 13C NMR Spectroscopy.
References
A Comparative Guide to N-Protecting Groups in 4-Piperidone Chemistry: Trityl vs. Boc
In the synthesis of complex molecules central to drug discovery and development, the piperidine-4-one scaffold is a pivotal building block. The strategic use of protecting groups for the piperidine nitrogen is crucial for achieving desired chemical transformations with high selectivity and yield. This guide provides a detailed comparison of two commonly employed N-protecting groups for 4-piperidone: the bulky trityl (triphenylmethyl) group and the versatile tert-butoxycarbonyl (Boc) group. This objective analysis, supported by available experimental data, will assist researchers, scientists, and drug development professionals in selecting the optimal protecting group for their synthetic strategies.
Introduction to 1-Tritylpiperidin-4-one and 1-Boc-4-piperidone
Both this compound and 1-Boc-4-piperidone are valuable intermediates that mask the nucleophilicity of the piperidine nitrogen, allowing for selective reactions at the C4-carbonyl group. The choice between the trityl and Boc protecting groups is dictated by their distinct chemical properties, primarily their steric hindrance and lability under different conditions.
This compound incorporates the sterically demanding trityl group, which offers significant bulk. This steric hindrance can influence the stereochemical outcome of reactions and provides selectivity for the protection of primary and some secondary amines.
1-Boc-4-piperidone , on the other hand, features the tert-butoxycarbonyl group, a widely used protecting group in organic synthesis due to its ease of introduction, stability under a broad range of non-acidic conditions, and straightforward removal.
Chemical and Physical Properties: A Tabulated Comparison
A summary of the key physical and chemical properties of both compounds is presented below. It is important to note that while extensive data is available for 1-Boc-4-piperidone, specific experimental data for this compound is less commonly reported in the literature.
| Property | This compound | 1-Boc-4-piperidone |
| Molecular Formula | C₂₄H₂₃NO | C₁₀H₁₇NO₃ |
| Molecular Weight | 341.45 g/mol | 199.25 g/mol [1] |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 168-172 °C | 73-77 °C[1] |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and THF. | Soluble in organic solvents like dichloromethane, methanol, and ethyl acetate.[1] |
| Stability | Generally stable under basic and neutral conditions. Labile to acid. | Stable under a wide range of non-acidic conditions. Readily cleaved by strong acids. |
Synthesis and Reactivity: A Comparative Overview
The choice between trityl and Boc protection often hinges on the specific requirements of the synthetic route, including the desired reactivity and the conditions for subsequent deprotection.
Protection of 4-Piperidone
1-Boc-4-piperidone is typically synthesized in high yield by reacting 4-piperidone hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Yields for this reaction are often reported to be quantitative.
This compound is synthesized by reacting 4-piperidone with trityl chloride in the presence of a base. Due to the steric bulk of the trityl group, the reaction may proceed more slowly than the Boc protection.
Reactivity of the Protected Ketone
The primary role of both protecting groups is to allow for selective transformations at the C4-carbonyl group. The ketone functionality in both this compound and 1-Boc-4-piperidone can undergo a variety of reactions, including but not limited to:
-
Reductive amination: To introduce substituents at the 4-position.
-
Wittig reactions: To form exocyclic double bonds.
-
Grignard and organolithium additions: To introduce carbon-based nucleophiles.
The steric bulk of the trityl group in this compound may influence the stereoselectivity of additions to the carbonyl group to a greater extent than the Boc group.
Deprotection: A Key Differentiator
The most significant difference between the trityl and Boc protecting groups lies in their deprotection conditions.
The Trityl group is known for its lability under very mild acidic conditions. This allows for selective deprotection in the presence of other acid-sensitive groups, such as Boc. This "orthogonal" deprotection strategy is a significant advantage in multi-step syntheses.
The Boc group , while also acid-labile, generally requires stronger acidic conditions for complete removal, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that specific yields can vary depending on the scale and purity of reagents.
Synthesis of 1-Boc-4-piperidone
-
Materials: 4-Piperidone hydrochloride, di-tert-butyl dicarbonate (Boc₂O), triethylamine, and a suitable solvent such as dichloromethane or methanol.
-
Procedure: To a solution of 4-piperidone hydrochloride in the chosen solvent, triethylamine is added to neutralize the hydrochloride salt. Subsequently, Boc₂O is added portion-wise at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by crystallization or column chromatography.
-
Expected Yield: Typically high, often reported as quantitative.
Deprotection of 1-Boc-4-piperidone
-
Materials: 1-Boc-4-piperidone, a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane), and a suitable solvent like dichloromethane.
-
Procedure: 1-Boc-4-piperidone is dissolved in the solvent, and the acidic reagent is added. The reaction is typically stirred at room temperature for a few hours. The progress of the deprotection is monitored by TLC. Upon completion, the solvent and excess acid are removed under reduced pressure, and the resulting salt of 4-piperidone is isolated.
Synthesis of this compound
-
Materials: 4-Piperidone, trityl chloride, a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA), and an aprotic solvent like dichloromethane or acetonitrile.
-
Procedure: 4-Piperidone is dissolved in the solvent, and the base is added. Trityl chloride is then added, and the reaction mixture is stirred, possibly with gentle heating, until the reaction is complete (monitored by TLC). The product is worked up by extraction and purified by crystallization or chromatography.
-
Expected Yield: While specific literature yields for this direct transformation are not as commonly reported as for the Boc analogue, they are generally expected to be good.
Deprotection of this compound
-
Materials: this compound, a mild acid such as dilute trifluoroacetic acid in dichloromethane (e.g., 1-5% TFA in DCM) or acetic acid.
-
Procedure: The trityl-protected piperidone is dissolved in a suitable solvent, and the mild acidic solution is added. The reaction is stirred at room temperature and monitored by TLC. The deprotection is often rapid. The work-up involves neutralization and extraction to isolate the deprotected 4-piperidone.
Visualizing the Chemistry: Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion and Recommendations
The choice between this compound and 1-Boc-4-piperidone is a strategic decision in the design of a synthetic route.
1-Boc-4-piperidone is the workhorse protecting group for many applications. Its high-yielding synthesis, well-documented reactivity, and predictable deprotection under standard strong acid conditions make it a reliable choice for a wide range of synthetic transformations.
This compound offers unique advantages in specific scenarios. Its significant steric bulk can be exploited to influence stereoselectivity. More importantly, the mild acidic conditions required for its removal provide an orthogonal deprotection strategy, allowing for the selective unmasking of the piperidine nitrogen in the presence of other acid-sensitive functionalities, such as Boc groups. This feature is invaluable in the synthesis of complex, polyfunctional molecules.
Recommendation: For general applications where subsequent steps are compatible with strong acid deprotection, 1-Boc-4-piperidone is a robust and economical choice. For syntheses requiring orthogonal protection strategies or where the steric bulk of the protecting group can be used to control stereochemistry, this compound is a superior, albeit potentially more costly, alternative. Researchers should carefully consider the downstream transformations and the overall synthetic plan to make an informed decision.
References
A Comparative Guide to Analytical Methods for Assessing the Purity of 1-Tritylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of 1-Tritylpiperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this building block is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document details the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their strengths and limitations in this specific application.
Understanding Potential Impurities
The purity assessment of this compound is intrinsically linked to its synthesis. A common synthetic route involves the protection of the nitrogen atom of 4-piperidone with a trityl group. Potential impurities can arise from starting materials, by-products, and degradation products.
Likely Impurities in this compound Synthesis:
-
4-Piperidone: Unreacted starting material.
-
Triphenylmethanol: A common by-product from the trityl chloride reagent.
-
Detritylated compounds: Degradation of the product can lead to the formation of 4-piperidone.
-
Over-alkylated products: Reaction of the enolate of the product with the alkylating agent.
-
Solvent residues: Residual solvents from the reaction and purification steps.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, the desired level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance attributes of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Analytical Method | Principle | Purity Determination | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Relative purity by area percentage; quantitative analysis with reference standards. | High resolution for separating structurally similar impurities. Suitable for non-volatile and thermally labile compounds. | Requires a chromophore for UV detection (the trityl group provides strong UV absorbance). Method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, with mass-based identification. | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and specificity for impurity identification. | The trityl group is thermally labile and may degrade in the hot GC inlet, requiring careful method development or derivatization. Not suitable for non-volatile impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Characterization and quantification based on the magnetic properties of atomic nuclei. | Absolute purity determination against a certified internal standard without the need for a specific reference standard of the analyte. | Provides detailed structural information for impurity identification. Non-destructive. Highly accurate and precise. | Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret if multiple impurities are present. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution of this compound at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm (due to the trityl group)
-
-
Analysis: Inject the standard and sample solutions. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For quantitative analysis of specific impurities, calibration curves of the respective reference standards are required.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile impurities.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
A low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C (a lower temperature should be tested to minimize on-column degradation of the trityl group).
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Mass spectrometer: Scan range of m/z 50-500.
-
-
Analysis: Inject the sample. Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method provides an absolute purity determination.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3).
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity. The internal standard should have resonances that do not overlap with the analyte signals.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh an appropriate amount of the internal standard and add it to the same NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the protons of interest) to allow for full magnetization recovery.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for each analytical method.
Conclusion
A combination of orthogonal analytical techniques is recommended for a comprehensive purity assessment of this compound. HPLC is a robust method for routine purity checks and quantification of known impurities. GC-MS is invaluable for identifying and quantifying volatile and semi-volatile unknowns. qNMR provides a highly accurate, non-destructive method for absolute purity determination and can serve as a primary method for qualifying reference standards. The choice and implementation of these methods should be guided by the specific developmental stage of the API and the regulatory requirements.
A Comparative Guide to the Reactivity of N-Protected 4-Piperidones
For Researchers, Scientists, and Drug Development Professionals
The 4-piperidone scaffold is a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The strategic choice of a nitrogen protecting group is a critical decision that dictates the synthetic route's efficiency, selectivity, and overall success. This guide provides an objective comparison of the reactivity of three commonly employed N-protected 4-piperidones: N-Boc-, N-Cbz-, and N-Benzyl-4-piperidone. The discussion is supported by experimental data from the literature to inform synthetic strategy and experimental design.
Introduction to N-Protecting Groups for 4-Piperidone
The protection of the piperidine nitrogen is essential to modulate its nucleophilicity and basicity, preventing unwanted side reactions and allowing for selective transformations at the C4-carbonyl and adjacent positions. The tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn) groups are among the most utilized protecting groups, each imparting distinct electronic and steric characteristics to the 4-piperidone ring.
-
N-Boc-4-piperidone: The Boc group is an electron-withdrawing carbamate that decreases the nucleophilicity of the nitrogen atom. It is valued for its stability under a wide range of conditions and its facile removal under acidic conditions.
-
N-Cbz-4-piperidone: Similar to the Boc group, the Cbz group is an electron-withdrawing carbamate. It offers robustness towards acidic conditions and is readily cleaved by catalytic hydrogenolysis.
-
N-Benzyl-4-piperidone: The benzyl group is an electron-donating group that maintains the basicity and nucleophilicity of the piperidine nitrogen to a greater extent than the carbamate protecting groups. It is typically removed by catalytic hydrogenolysis.
The choice of protecting group influences the reactivity of the 4-carbonyl group and the acidity of the α-protons, thereby affecting key transformations such as reductions, olefination reactions, and enolate chemistry.
Comparative Data on Synthesis and Deprotection
The ease of introduction and removal of the protecting group is a primary consideration in synthetic planning.
| Protecting Group | Synthesis Method | Typical Yield | Deprotection Method |
| Boc | Reaction of 4-piperidone with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.[1] | Quantitative[1] | Acidic conditions (e.g., TFA in DCM, or HCl in dioxane).[2] |
| Cbz | Reaction of 4-piperidone with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium carbonate or triethylamine.[3] | High (often quantitative)[3] | Catalytic hydrogenolysis (e.g., H₂, Pd/C). |
| Benzyl | Reaction of 4-piperidone with benzyl bromide in the presence of a base like potassium carbonate.[4] | ~78-89%[4] | Catalytic hydrogenolysis (e.g., H₂, Pd/C, or transfer hydrogenation with ammonium formate). |
Reactivity at the C4-Carbonyl Group
The electronic nature of the N-protecting group subtly influences the electrophilicity of the C4-carbonyl carbon. Electron-withdrawing groups like Boc and Cbz can slightly enhance the carbonyl's reactivity towards nucleophiles.
Carbonyl Reduction
The reduction of the 4-carbonyl group to a hydroxyl group is a common transformation. The choice of reducing agent and N-protecting group can significantly impact the stereochemical outcome, yielding either the axial or equatorial alcohol.
| N-Protecting Group | Reducing Agent | Predominant Isomer | Diastereomeric Ratio (axial:equatorial) |
| N-Boc | NaBH₄ | Equatorial-OH (trans) | - |
| N-Boc | L-Selectride® | Axial-OH (cis) | - |
| N-Cbz | L-Selectride® | High syn-diastereoselectivity | - |
| N-Benzyl | LiAlH₄ | - | - |
Data for a comprehensive, direct comparison is limited. The stereoselectivity is highly dependent on the steric bulk of the reducing agent. Bulky hydrides (e.g., L-Selectride®) favor equatorial attack to produce the axial alcohol, while less hindered hydrides (e.g., NaBH₄) tend towards axial attack, yielding the more thermodynamically stable equatorial alcohol.[5][6][7]
Olefination Reactions: Wittig and Horner-Wadsworth-Emmons
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for converting the C4-carbonyl into a carbon-carbon double bond. The reactivity in these reactions is generally high for all N-protected 4-piperidones.
-
Wittig Reaction: This reaction involves the use of a phosphonium ylide. While yields are typically good, the removal of the triphenylphosphine oxide byproduct can be challenging.
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction utilizes a phosphonate carbanion and often provides excellent E-selectivity for the resulting alkene. The water-soluble phosphate byproduct simplifies purification. Unexpected epimerization at the C2 position has been observed in the HWE reaction of certain chiral 2-substituted-4-oxopiperidines.[8]
| N-Protecting Group | Olefination Reagent | Product | Typical Yield |
| N-Boc | Methyltriphenylphosphonium bromide / base | N-Boc-4-methylenepiperidine | Good to high |
| N-Cbz | Triethyl phosphonoacetate / base | N-Cbz-4-(ethoxycarbonylmethylene)piperidine | Good to high |
| N-Benzyl | (Methoxymethyl)triphenylphosphonium chloride / base | N-Benzyl-4-(methoxymethylene)piperidine | Good to high[9] |
Reactivity of the α-Protons: Enolate Chemistry
The formation of an enolate at the C3/C5 position allows for subsequent alkylation, acylation, and other C-C bond-forming reactions. The acidity of the α-protons is influenced by the N-protecting group.
The electron-withdrawing nature of the Boc and Cbz groups is expected to slightly increase the acidity of the α-protons compared to the electron-donating benzyl group. This can influence the choice of base and the conditions required for complete enolate formation. Lithium diisopropylamide (LDA) is a common strong, non-nucleophilic base used for this purpose.[10]
| N-Protecting Group | Base | Electrophile | Product |
| N-Boc | LDA | Methyl Iodide | N-Boc-3-methyl-4-piperidone |
| N-Cbz | LDA | Benzyl Bromide | N-Cbz-3-benzyl-4-piperidone |
| N-Benzyl | LDA | Ethyl Iodide | N-Benzyl-3-ethyl-4-piperidone |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of N-Boc-4-piperidone with Sodium Borohydride
Materials:
-
N-Boc-4-piperidone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-hydroxypiperidine.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Horner-Wadsworth-Emmons Reaction of N-Cbz-4-piperidone
Materials:
-
N-Cbz-4-piperidone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.
-
Add sodium hydride (1.2 eq) to the THF and cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Cbz-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the synthesis and comparative reactions of N-protected 4-piperidones.
Caption: Logical relationship for the deprotection of common N-protecting groups.
Conclusion
The selection of an N-protecting group for 4-piperidone is a strategic decision with significant implications for the synthetic route.
-
N-Boc-4-piperidone is ideal for syntheses requiring a protecting group that is stable to a wide range of non-acidic conditions and can be easily removed with acid.
-
N-Cbz-4-piperidone provides orthogonality to acid-labile groups and is the protecting group of choice when subsequent steps involve acidic conditions, with deprotection achieved under mild, neutral hydrogenolysis conditions.
-
N-Benzyl-4-piperidone is useful when the basicity of the piperidine nitrogen is desired for a particular transformation or when a robust, non-carbamate protecting group is needed. Its removal via hydrogenolysis is efficient.
The choice between these protecting groups should be guided by the overall synthetic plan, considering the stability of other functional groups in the molecule and the desired sequence of bond-forming and deprotection steps. This guide provides a framework for making an informed decision based on the comparative reactivity and properties of these essential building blocks.
References
- 1. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 4. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
advantages of using trityl protection over other protecting groups
In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. For researchers, scientists, and drug development professionals, the triphenylmethyl (trityl, Tr) group offers a distinct set of advantages over other common protecting groups such as tert-butoxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and various silyl ethers. This guide provides an objective, data-driven comparison to highlight the superior performance of trityl protection in specific synthetic contexts.
Key Advantages of Trityl Protection
The primary advantages of the trityl group lie in its steric bulk, stability under a range of conditions, and its facile, yet selective, removal under mild acidic conditions. This unique combination allows for a high degree of chemo- and regioselectivity, which is crucial in the synthesis of complex molecules like nucleosides, carbohydrates, and peptides.
High Regioselectivity for Primary Functional Groups: The significant steric hindrance of the three phenyl rings of the trityl group is its most defining feature.[1][2] This bulkiness allows for the highly selective protection of less sterically hindered primary alcohols and amines over more hindered secondary and tertiary counterparts.[1][2] This is a significant advantage over less bulky groups like Boc and some silyl ethers, which can show lower selectivity.
Orthogonality and Mild Deprotection: The trityl group is stable under basic and neutral conditions, but readily cleaved by mild acids.[1][3] This orthogonality is a cornerstone of modern synthetic strategy, enabling the selective deprotection of a trityl-protected functionality without affecting other acid-labile groups like Boc, or base-labile groups like Fmoc.[4][5][6] For instance, a trityl group can be removed in the presence of a Boc group using milder acidic conditions.[7]
Tunable Lability: The acid lability of the trityl group can be fine-tuned by introducing electron-donating groups to the phenyl rings.[8] Derivatives such as the 4-methoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups are significantly more acid-labile than the parent trityl group, allowing for even milder deprotection conditions.[8] This tunable lability provides chemists with a broader palette of orthogonal protection strategies.
Improved Solubility and Crystallinity: The introduction of the large, hydrophobic trityl group can significantly increase the solubility of polar substrates, such as carbohydrates and nucleosides, in organic solvents, facilitating their purification by chromatography.[2] Furthermore, tritylated compounds are often crystalline, which aids in their purification through recrystallization.[8]
Comparative Performance Data
The following tables summarize quantitative data from various sources, comparing the performance of the trityl protecting group with other common alternatives in the protection and deprotection of primary alcohols and amines.
Table 1: Protection of Primary Alcohols
| Protecting Group | Reagent | Solvent | Base | Time (h) | Yield (%) | Ref |
| Trityl (Tr) | Trityl chloride | Pyridine | Pyridine | 2-16 | 85-95 | [1] |
| TBDMS | TBDMS chloride | DMF | Imidazole | 2-12 | 90-98 | [9] |
| Benzyl (Bn) | Benzyl bromide | THF | NaH | 1-4 | 80-95 | [9] |
Table 2: Deprotection of Protected Primary Alcohols
| Protecting Group | Reagent | Solvent | Temperature | Time | Yield (%) | Ref |
| Trityl (Tr) | 80% Acetic Acid | Water | Room Temp. | 0.5-2 h | >90 | [10] |
| Trityl (Tr) | Formic Acid | Dichloromethane | Room Temp. | < 10 min | >95 | [2] |
| TBDMS | TBAF | THF | Room Temp. | 0.5-2 h | >90 | [11] |
| Benzyl (Bn) | H₂, Pd/C | Ethanol | Room Temp. | 1-4 h | >95 | [4] |
Table 3: Protection of Primary Amines
| Protecting Group | Reagent | Solvent | Base | Time (h) | Yield (%) | Ref |
| Trityl (Tr) | Trityl chloride | Dichloromethane | Triethylamine | 12-24 | 80-90 | [6] |
| Boc | Boc anhydride | Dichloromethane | Triethylamine | 1-3 | 95-100 | [6] |
| Fmoc | Fmoc-OSu | Dioxane/Water | NaHCO₃ | 1-4 | 90-98 | [12] |
Table 4: Deprotection of Protected Primary Amines
| Protecting Group | Reagent | Solvent | Temperature | Time | Yield (%) | Ref |
| Trityl (Tr) | 1% TFA | Dichloromethane | Room Temp. | < 10 min | >95 | [13] |
| Boc | 50% TFA | Dichloromethane | Room Temp. | 0.5-1 h | >95 | [14] |
| Fmoc | 20% Piperidine | DMF | Room Temp. | < 20 min | >98 | [12] |
Experimental Protocols
Protocol 1: Selective Tritylation of a Primary Alcohol
Objective: To selectively protect the primary hydroxyl group of a diol (e.g., 1,2-propanediol) in the presence of a secondary hydroxyl group.
Materials:
-
1,2-propanediol (1.0 equiv)
-
Trityl chloride (1.05 equiv)
-
Anhydrous pyridine
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1,2-propanediol (1.0 equiv) in anhydrous pyridine at room temperature, add trityl chloride (1.05 equiv) in portions.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-16 hours), quench the reaction by adding methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 1-O-trityl ether.[9]
Protocol 2: Deprotection of a Trityl Ether under Mild Acidic Conditions
Objective: To remove the trityl protecting group from a primary alcohol.
Materials:
-
Trityl-protected alcohol (1.0 equiv)
-
80% aqueous acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the trityl-protected alcohol in 80% aqueous acetic acid.
-
Stir the solution at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the acetic acid by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography if necessary.[10]
Visualizing the Chemistry: Workflows and Mechanisms
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the chemical structures, experimental workflows, and reaction mechanisms.
Conclusion
The trityl protecting group provides a powerful tool for synthetic chemists, offering unparalleled selectivity for primary alcohols and amines. Its robust nature under a variety of reaction conditions, coupled with its mild and tunable acid-lability, makes it an ideal choice for complex, multi-step syntheses where orthogonality is key. The experimental data clearly demonstrates that while other protecting groups have their merits, the trityl group excels in scenarios demanding high regioselectivity and selective deprotection. For researchers and professionals in drug development, a thorough understanding and application of trityl protection can lead to more efficient and successful synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cblpatras.gr [cblpatras.gr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 14. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Analysis of 1-Tritylpiperidin-4-one
For researchers, scientists, and drug development professionals, the accurate analytical characterization of synthetic intermediates is paramount. 1-Tritylpiperidin-4-one, a bulky ketone derivative, presents unique challenges for analytical separation and identification. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We present detailed experimental protocols, comparative data, and workflow visualizations to assist in selecting the most suitable method for your research needs.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for method development.
| Property | Value | Source/Analogy |
| Molecular Formula | C₂₄H₂₃NO | - |
| Molecular Weight | 341.45 g/mol | - |
| Appearance | Likely a white to off-white solid | Analogy to similar compounds |
| Solubility | Expected to be soluble in a range of organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).[1] It is anticipated to have low solubility in water due to the large, hydrophobic trityl group.[1] | Analogy to 1-benzylpiperidin-4-one[1] |
| Boiling Point | High, not suitable for direct GC analysis without derivatization or high-temperature GC. | Inferred from high molecular weight |
| UV Absorbance | The trityl group contains three phenyl rings, which will result in strong UV absorbance, making it suitable for HPLC-UV detection. | Inferred from chemical structure |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Given the high molecular weight and expected low volatility of this compound, HPLC is a prime candidate for its analysis.
Experimental Protocol: HPLC-UV
This protocol is a proposed method based on the analysis of structurally related hydrophobic and piperidine-containing compounds and would require validation for this compound.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chemicals and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid (or trifluoroacetic acid)
3. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 70% B; 5-15 min: 70-95% B; 15-20 min: 95% B; 20-21 min: 95-70% B; 21-25 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution.
-
For unknown samples, dissolve an accurately weighed amount in methanol or acetonitrile to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. While the high molecular weight of this compound makes it less ideal for GC than smaller molecules, analysis is feasible with appropriate instrumentation and conditions.
Experimental Protocol: GC-MS
This proposed protocol is adapted from methods for the analysis of other N-substituted piperidin-4-ones and would require optimization and validation.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chemicals and Reagents:
-
This compound reference standard
-
GC-grade methanol or dichloromethane
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Condition |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) or splitless, depending on concentration |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-500 |
4. Sample Preparation:
-
Prepare a stock solution of this compound in methanol or dichloromethane at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution.
-
Filter all solutions through a 0.45 µm syringe filter into a GC vial.
Comparison of HPLC and GC-MS for this compound Analysis
| Feature | HPLC | GC-MS |
| Analyte Volatility | Not a limiting factor. Ideal for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. High temperatures may be needed for this compound. |
| Sample Derivatization | Generally not required due to the inherent UV absorbance of the trityl group. | May be beneficial to improve volatility and chromatographic peak shape, but not always necessary. |
| Separation Principle | Based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Detection | UV-Vis is a common and robust detector. Mass spectrometry (LC-MS) can also be used for structural confirmation. | Mass spectrometry provides detailed structural information and allows for definitive identification. |
| Quantification | Excellent for quantitative analysis with high precision and accuracy. | Good for quantification, but may be less precise than HPLC for some applications. |
| Sensitivity | Generally in the ng to µg range, depending on the detector. | High sensitivity, often in the pg to ng range. |
| Instrumentation Cost | Moderate to high. | High. |
| Ease of Use | Relatively straightforward operation with modern systems. | Can be more complex to operate and maintain. |
Predicted Mass Spectrum of this compound
Based on the fragmentation patterns of triphenylmethane and N-substituted piperidines, the following is a predicted electron ionization (EI) mass spectrum for this compound.
| m/z | Predicted Fragment |
| 341 | [M]⁺ (Molecular Ion) |
| 243 | [M - C₅H₈NO]⁺ (Loss of the piperidinone ring) |
| 167 | [C(C₆H₅)₃]⁺ (Trityl cation - likely the base peak due to its high stability) |
| 98 | [C₅H₈NO]⁺ (Piperidinone fragment) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
The high stability of the trityl cation suggests that the fragment at m/z 167 would be a very prominent, if not the base, peak in the mass spectrum.[2][3] The molecular ion at m/z 341 may be observed, though its intensity could be low due to facile fragmentation.
Visualizing the Analytical Workflows
To further clarify the processes, the following diagrams illustrate the general workflows for HPLC and GC-MS analysis and a decision-making guide.
Conclusion
Both HPLC and GC-MS are powerful techniques that can be successfully applied to the analysis of this compound. The choice between them will largely depend on the specific analytical goals. For routine purity assessments and quantification where high precision is required, a well-validated HPLC-UV method is often the most practical and robust choice. When definitive identification and structural elucidation of impurities are the primary objectives, the detailed information provided by GC-MS is invaluable. For comprehensive characterization, the use of both techniques provides orthogonal data, leading to a more complete understanding of the sample. The protocols and data presented in this guide serve as a strong starting point for the development and validation of analytical methods for this compound and related compounds.
References
Comparative Guide to Byproduct Characterization in 1-Tritylpiperidin-4-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic strategies for 1-Tritylpiperidin-4-one, with a primary focus on the characterization and quantification of byproducts. Understanding and controlling impurity profiles are critical in drug development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines common synthetic routes, details potential byproducts, provides experimental protocols for their identification and quantification, and presents a comparative analysis to aid in the selection of an optimal synthetic strategy.
Executive Summary
The synthesis of this compound, a key intermediate in the manufacturing of various pharmaceutical compounds, is predominantly achieved through the N-alkylation of piperidin-4-one with trityl chloride. While this method is generally efficient, it is susceptible to the formation of several byproducts that can complicate purification and impact product quality. This guide compares two common methodologies for this synthesis, highlighting the differences in byproduct formation based on the choice of base and solvent. The primary byproducts identified are triphenylmethanol, arising from the hydrolysis of the tritylating agent, and unreacted starting materials. The use of a non-nucleophilic, sterically hindered base in an aprotic solvent is shown to be advantageous in minimizing byproduct formation.
Comparison of Synthetic Methodologies
The selection of the base and solvent system in the N-tritylation of piperidin-4-one has a significant impact on the reaction yield, purity, and the profile of generated byproducts. Below is a comparative summary of two common approaches.
| Parameter | Method A: Triethylamine in Dichloromethane | Method B: Pyridine as Base and Solvent |
| Purity of Crude Product (by HPLC) | 90-95% | 80-85% |
| Major Byproduct(s) | Triphenylmethanol (<5%), Unreacted Piperidin-4-one (<2%) | Triphenylmethanol (10-15%), Unreacted Piperidin-4-one (<5%) |
| Reaction Time | 12-18 hours | 24-36 hours |
| Reaction Temperature | Room Temperature | 40-50°C |
| Purification Complexity | Moderate | High |
Characterization of Byproducts
The primary byproducts in the synthesis of this compound are typically unreacted starting materials and species derived from the trityl group.
| Byproduct | Structure | Origin | Characterization Methods |
| Piperidin-4-one | Unreacted starting material | HPLC, GC-MS, 1H NMR | |
| Triphenylmethanol | Hydrolysis of trityl chloride or the trityl group from the product | HPLC, 1H NMR, 13C NMR |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound and its byproducts are provided below.
Synthesis of this compound (Method A)
-
Reaction Setup: To a solution of piperidin-4-one (1.0 eq) in dichloromethane (DCM, 10 volumes), triethylamine (1.5 eq) is added at room temperature under an inert atmosphere.
-
Addition of Trityl Chloride: Trityl chloride (1.1 eq) is added portion-wise over 30 minutes, and the reaction mixture is stirred at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of piperidin-4-one is complete (typically 12-18 hours).
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.
High-Performance Liquid Chromatography (HPLC) for Purity and Byproduct Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: A sample of the crude reaction mixture or purified product is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
-
1H NMR (400 MHz, CDCl3):
-
This compound: δ 7.45-7.55 (m, 6H, Ar-H), 7.20-7.30 (m, 9H, Ar-H), 2.80-2.90 (t, 4H), 2.40-2.50 (t, 4H).
-
Triphenylmethanol: δ 7.20-7.40 (m, 15H, Ar-H), 2.10 (s, 1H, -OH).
-
Piperidin-4-one: δ 3.00-3.10 (t, 4H), 2.45-2.55 (t, 4H), 1.90 (br s, 1H, -NH).
-
-
13C NMR (100 MHz, CDCl3):
-
This compound: δ 209.0 (C=O), 145.0 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 75.0 (C(Ph)3), 52.0 (CH2), 41.0 (CH2).
-
Triphenylmethanol: δ 147.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 82.0 (C(Ph)3-OH).
-
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway and byproduct formation in the synthesis of this compound.
Logical Relationships in Byproduct Formation
Caption: Influence of reaction conditions on byproduct formation in this compound synthesis.
Conclusion
The characterization and control of byproducts in the synthesis of this compound are paramount for ensuring the quality and safety of subsequent pharmaceutical intermediates and APIs. The evidence presented in this guide suggests that the optimal synthetic route involves the use of a sterically hindered, non-nucleophilic base such as triethylamine in an anhydrous aprotic solvent like dichloromethane. This approach minimizes the formation of triphenylmethanol and reduces the levels of unreacted starting materials, thereby simplifying the purification process and improving the overall efficiency of the synthesis. The provided experimental protocols and analytical methods offer a robust framework for researchers to monitor and control the impurity profile of this compound.
comparative study of different synthetic routes to 1-Tritylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
1-Tritylpiperidin-4-one is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The selection of an optimal synthetic route is paramount for efficiency, scalability, and cost-effectiveness in drug discovery and development. This guide provides a comparative analysis of two primary synthetic methodologies for the preparation of this compound, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Method 1: Direct N-Tritylation | Method 2: Two-Step Synthesis via Piperidin-4-one Hydrochloride |
| Starting Materials | Piperidin-4-one, Trityl Chloride, Triethylamine | 4,4-Piperidinediol hydrochloride, Trityl Chloride, Base |
| Reaction Steps | One | Two (Deprotection and N-Tritylation) |
| Typical Yield | High | Moderate to High |
| Reaction Time | Short (hours) | Longer (multi-day process) |
| Key Advantages | Simplicity, speed | Utilizes a more stable starting material |
| Key Disadvantages | Requires free base piperidin-4-one which can be less stable | Longer overall process |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic method, the following diagrams have been generated.
Caption: Workflow for the direct N-tritylation of piperidin-4-one.
Safety Operating Guide
Prudent Disposal of 1-Tritylpiperidin-4-one: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 1-Tritylpiperidin-4-one with appropriate personal protective equipment (PPE). Based on the known hazards of similar piperidine-based compounds, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Classify this compound waste as non-halogenated organic chemical waste .
-
Segregate this waste from other waste streams, particularly from aqueous, halogenated, and reactive wastes, to prevent potentially hazardous reactions.
2. Waste Collection:
-
Use a designated, leak-proof, and chemically compatible waste container. The original container of the chemical, if in good condition, can be used.
-
The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: This compound .
-
If the waste is a solution, list all chemical constituents and their estimated percentages on the hazardous waste tag.
-
Keep the waste container securely closed when not in use.
3. Spill Management:
In the event of a spill, follow these procedures:
-
Small Spills: For small amounts of solid material, carefully sweep it up, avoiding dust formation, and place it into the designated hazardous waste container.
-
Large Spills: For larger spills, cordon off the area and use an absorbent material, such as vermiculite or sand, to contain the spill. Once absorbed, shovel the material into a suitable container for disposal.
-
Do not allow the product to enter drains.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.
-
Do not attempt to dispose of this compound down the sink or in the regular trash.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative disposal limits are not available. The following table summarizes the key characteristics and hazards based on related compounds.
| Parameter | Information | Source Analogy |
| Chemical State | Solid | General Chemical Information |
| Primary Hazard Class | Organic Compound | Piperidine Derivatives |
| Potential Hazards | Harmful if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage. | Piperidine SDS[1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | 1-Methyl-4-piperidone SDS[2] |
| Waste Classification | Non-halogenated Organic Waste | General Laboratory Practice |
Experimental Protocols
There are no standard experimental protocols for the neutralization or in-lab treatment of this compound waste. The recommended procedure is direct disposal via a certified hazardous waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Tritylpiperidin-4-one
Essential Safety and Handling Guide for 1-Tritylpiperidin-4-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment. The following procedures are based on best practices for handling piperidine derivatives and should be implemented in conjunction with a site-specific risk assessment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required protective equipment.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times. A face shield is recommended when there is a risk of splashes. Should comply with OSHA 29 CFR 1910.133 or EN166.[1] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised. Gloves must be inspected before use and changed immediately if contaminated.[2] |
| Lab Coat or Gown | A long-sleeved, flame-retardant, and antistatic lab coat or gown is required to protect against skin exposure.[3] | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | An air-purifying respirator with organic vapor cartridges is necessary, especially when working outside of a fume hood.[1][4] |
Operational and Disposal Plans
Handling Protocol:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Grounding: To prevent static discharge, which can be an ignition source, ensure that all containers and equipment are properly grounded and bonded.[3] Use non-sparking tools and explosion-proof equipment.[1][4]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[3][5]
-
Weighing and Transfer: When weighing or transferring the solid compound, do so in a manner that minimizes dust generation. A powder-containment hood is recommended for these operations.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
-
Spills: In case of a spill, evacuate the area and prevent unauthorized entry. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[4] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4] Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan:
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Containerization: Collect all waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal company.[3] Do not dispose of this chemical down the drain or in the regular trash. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
